molecular formula C18H19Cl3F2N4O3 B8295929 JNJ-42165279 dihydrochloride CAS No. 1346528-51-5

JNJ-42165279 dihydrochloride

Cat. No.: B8295929
CAS No.: 1346528-51-5
M. Wt: 483.7 g/mol
InChI Key: JBRSFMLNQIAKFI-UHFFFAOYSA-N
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Description

JNJ-42165279 dihydrochloride is a useful research compound. Its molecular formula is C18H19Cl3F2N4O3 and its molecular weight is 483.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

1346528-51-5

Molecular Formula

C18H19Cl3F2N4O3

Molecular Weight

483.7 g/mol

IUPAC Name

N-(4-chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C18H17ClF2N4O3.2ClH/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15;;/h1-4,9-10H,5-8,11H2,(H,23,26);2*1H

InChI Key

JBRSFMLNQIAKFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-42165279 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] Its mechanism of action involves the covalent, yet slowly reversible, inactivation of FAAH, leading to a significant elevation in the levels of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][3] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of JNJ-42165279, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: FAAH Inhibition

JNJ-42165279 acts as a selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[3][4] The most well-characterized of these is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, mood, and anxiety regulation. Other important FAAs degraded by FAAH include palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4]

The inhibitory action of JNJ-42165279 on FAAH is characterized as a covalent but slowly reversible binding.[1][3] This means that the compound forms a stable chemical bond with the enzyme, leading to its inactivation. However, this bond can slowly hydrolyze, eventually allowing the enzyme to regain its function. This characteristic contributes to a prolonged pharmacodynamic effect.

In Vitro Potency and Selectivity

JNJ-42165279 demonstrates high potency against both human and rat FAAH. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Target EnzymeIC50 (nM)
Human FAAH (hFAAH)70 ± 8
Rat FAAH (rFAAH)313 ± 28

Table 1: In vitro inhibitory potency of JNJ-42165279 against human and rat FAAH.[3][5]

Extensive selectivity profiling has shown that JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce significant inhibition (>50%) of a panel of 50 other receptors, enzymes, transporters, and ion channels.[3] Furthermore, it did not inhibit major cytochrome P450 (CYP) isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration, suggesting a low potential for off-target effects and drug-drug interactions.[3]

Signaling Pathway Modulation

By inhibiting FAAH, JNJ-42165279 prevents the breakdown of anandamide and other FAAs. This leads to an accumulation of these signaling lipids in various tissues, including the brain. The elevated levels of anandamide can then more effectively activate cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH AEA->FAAH Degradation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine JNJ JNJ-42165279 JNJ->FAAH Inhibits

Diagram 1: Signaling pathway of FAAH inhibition by JNJ-42165279.

Pharmacodynamic Effects: Elevation of Fatty Acid Amides

The primary pharmacodynamic effect of JNJ-42165279 is the dose-dependent increase in the concentrations of anandamide, PEA, and OEA in both the periphery and the central nervous system.

Preclinical In Vivo Data

In a rat model, oral administration of JNJ-42165279 led to a significant elevation of FAAs in the brain.

Fatty Acid AmideFold Increase in Brain (vs. Vehicle)
Anandamide (AEA)~3-fold
Palmitoylethanolamide (PEA)~2-fold
Oleoylethanolamide (OEA)~2-fold

Table 2: Fold increase of fatty acid amides in rat brain following oral administration of JNJ-42165279.

Clinical Data

In a Phase I study with healthy volunteers, JNJ-42165279 demonstrated robust and dose-dependent increases in plasma and cerebrospinal fluid (CSF) levels of FAAs.

AnalyteMatrixFold Increase (vs. Placebo)
Anandamide (AEA)Plasma5.5 - 10-fold
Oleoylethanolamide (OEA)Plasma4.3 - 5.6-fold
Palmitoylethanolamide (PEA)Plasma4.3 - 5.6-fold
Anandamide (AEA)CSF~41 - 77-fold
Oleoylethanolamide (OEA)CSF~5.8 - 7.4-fold

Table 3: Fold increase of fatty acid amides in human plasma and CSF following administration of JNJ-42165279.[6]

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of JNJ-42165279 against recombinant human and rat FAAH.

Methodology:

  • Enzyme Source: Recombinant human and rat FAAH expressed in a suitable cell line.

  • Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA.

  • Procedure: a. JNJ-42165279 is serially diluted in DMSO. b. The compound dilutions are pre-incubated with the FAAH enzyme for 60 minutes at 37°C. c. The enzymatic reaction is initiated by the addition of the AAMCA substrate. d. The reaction is allowed to proceed for 15 minutes at 37°C. e. The reaction is terminated, and the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

FAAH_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Dilution Serial Dilution of JNJ-42165279 Preincubation Pre-incubation with FAAH (60 min, 37°C) Dilution->Preincubation Initiation Add Substrate (AAMCA) Preincubation->Initiation Reaction_Step Enzymatic Reaction (15 min, 37°C) Initiation->Reaction_Step Measurement Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Reaction_Step->Measurement Analysis Calculate IC50 Measurement->Analysis

Diagram 2: Experimental workflow for the in vitro FAAH inhibition assay.
In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of JNJ-42165279 in a preclinical model of neuropathic pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: a. The left L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.[4] b. Animals are allowed to recover for a minimum of two weeks to allow for the development of neuropathic pain.[4]

  • Drug Administration: JNJ-42165279 is administered orally (p.o.) at various doses.

  • Behavioral Testing: a. Mechanical allodynia is assessed using von Frey filaments.[4] b. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Data Analysis: The antiallodynic effect is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated. In this model, the ED90 for JNJ-42165279 was determined to be 22 mg/kg.[5][7]

Conclusion

JNJ-42165279 is a potent, selective, and slowly reversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide and other fatty acid amides, has demonstrated therapeutic potential in preclinical models of neuropathic pain and is being investigated in clinical trials for mood and anxiety disorders. The comprehensive data presented in this guide underscore the well-characterized nature of JNJ-42165279's interaction with its target and its downstream pharmacological effects. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

A Technical Guide to JNJ-42165279 for Anxiety and Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed by Janssen Pharmaceutica.[1][2] As a slowly reversible, covalent inhibitor, it prevents the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides (FAAs), thereby potentiating endocannabinoid signaling.[2][3][4] This mechanism is hypothesized to hold therapeutic potential for treating mood and anxiety disorders.[5][6] Preclinical studies demonstrated its ability to elevate FAA levels in the brain and periphery, and it showed efficacy in a neuropathic pain model.[3] Phase I studies in healthy volunteers confirmed robust central and peripheral FAAH inhibition at tolerable doses.[5] Phase II clinical trials have explored its efficacy in social anxiety disorder (SAD) and major depressive disorder (MDD) with anxious distress, showing some anxiolytic effects in SAD.[1][2] This document provides a comprehensive technical overview of JNJ-42165279, summarizing its pharmacological profile, experimental protocols, and clinical findings to date.

Core Mechanism of Action

JNJ-42165279 functions by inhibiting the enzymatic activity of FAAH. FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily, responsible for the catabolism of anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[7] JNJ-42165279 covalently binds to the catalytic site of the enzyme.[2][4] This inhibition is characterized as "slowly reversible," meaning enzyme activity is restored over time through the slow hydrolysis of the bound drug fragment, regenerating the active enzyme.[2][4] By blocking FAAH, JNJ-42165279 leads to a significant increase in the concentrations of endogenous FAAs, enhancing the activation of cannabinoid receptors (primarily CB1 by AEA) and other targets. This amplification of the natural endocannabinoid tone is the basis for its potential anxiolytic and antidepressant effects.[3][8]

JNJ-42165279_Signaling_Pathway JNJ JNJ-42165279 FAAH FAAH Enzyme JNJ->FAAH Inhibits Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Catalyzes AEA_pool Anandamide (AEA) Precursors AEA Anandamide (AEA) [Increased] AEA_pool->AEA Synthesized 'On Demand' AEA->FAAH Substrate CB1 CB1 Receptor AEA->CB1 Activates Effect Therapeutic Effects (e.g., Anxiolysis) CB1->Effect Leads to SAD_Clinical_Trial_Workflow Screening Screening & Baseline Assessment (LSAS, HAM-A, etc.) Randomization Randomization (1:1) Screening->Randomization Group_JNJ Treatment Arm: JNJ-42165279 (25 mg/day) Randomization->Group_JNJ Group_PBO Control Arm: Placebo Randomization->Group_PBO Treatment_Period 12-Week Treatment Period (Safety & Tolerability Monitoring) Group_JNJ->Treatment_Period Group_PBO->Treatment_Period Endpoint Week 12: Primary Endpoint Assessment (Change in LSAS Score) Treatment_Period->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis Therapeutic_Hypothesis Start JNJ-42165279 Administration Inhibition Selective Inhibition of FAAH Start->Inhibition Increase Increased Synaptic Levels of Anandamide (AEA) Inhibition->Increase Activation Enhanced CB1 Receptor Signaling in Key Brain Regions (e.g., Amygdala, PFC) Increase->Activation Outcome Reduction in Anxiety & Depressive Symptoms Activation->Outcome

References

Unveiling the Pharmacological Profile of JNJ-42165279 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), thereby potentiating their signaling and offering therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, and pain.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of JNJ-42165279, detailing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings.

Mechanism of Action

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][4] It acts as a substrate for FAAH and forms a covalent bond with the catalytic site of the enzyme, leading to its inactivation.[5] The slow reversibility of this binding allows for a prolonged duration of action.[6]

cluster_inhibition FAAH Inhibition cluster_signaling Endocannabinoid Signaling JNJ JNJ-42165279 FAAH FAAH Enzyme JNJ->FAAH Covalent Inhibition Degradation Degradation Products FAAH->Degradation AEA Anandamide (AEA) AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Activation Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1->Signaling

Fig. 1: Mechanism of Action of JNJ-42165279.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JNJ-42165279.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
FAAH IC50 Human70 nM[1][2]
Rat313 nM[1]
Selectivity Panel of 50+ receptors, enzymes, transporters, and ion channelsNo significant inhibition (>50%) at 10 µM[1][4]
CYP Inhibition CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4No inhibition at 10 µM[1][4]
hERG Inhibition No inhibition at 10 µM[1][4]
Table 2: Preclinical Pharmacokinetics in Rats (20 mg/kg, p.o.)
ParameterPlasmaBrainReference
Cmax 4.2 µM6.3 µM[1]
Tmax 1 hour1 hour[1]
Concentration at 8h ~130 nM~167 nM[1]
Table 3: Clinical Pharmacokinetics in Healthy Volunteers
ParameterValueReference
Absorption Rapidly absorbed following oral administration[3]
Plasma Half-life 8.14 - 14.1 hours[3]
Accumulation (Day 10 vs Day 1) Cmax: ~98-156%, AUC: ~144-337%[3]
Table 4: Pharmacodynamic Effects in Humans
ParameterEffectDoseReference
Plasma AEA Increase (Peak) 5.5 - 10-fold vs. placebo10-100 mg (single dose)[3]
Plasma OEA/PEA Increase (Peak) 4.3 - 5.6-fold vs. placebo10-100 mg (single dose)[3]
CSF AEA Increase (Day 7) ~41 - 77-fold vs. baseline10-75 mg (daily)[3]
CSF OEA Increase (Day 7) ~5.8 - 7.4-fold vs. baseline10-75 mg (daily)[3]
Brain FAAH Occupancy (at Cmax) 96 - 98%10-50 mg (single dose)[3]
Brain FAAH Occupancy (at trough, Day 1) >80%10 mg[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize JNJ-42165279.

In Vitro FAAH Inhibition Assay

The potency of JNJ-42165279 against human and rat FAAH was determined using a radiolabeled substrate assay.

  • Enzyme Source: Recombinant human or rat FAAH.

  • Substrate: [3H]Anandamide or [14C]Anandamide.[7][8]

  • Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).[1]

  • Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

  • Termination: The reaction is stopped, typically by the addition of an organic solvent.

  • Detection: The amount of hydrolyzed product (e.g., [3H]ethanolamine or [14C]ethanolamine) is quantified using liquid scintillation counting.[7]

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Selectivity and Off-Target Profiling

The selectivity of JNJ-42165279 was assessed against a broad panel of targets to identify potential off-target activities.

  • Target Panel: A comprehensive panel of over 50 targets, including G-protein coupled receptors, ion channels, transporters, and various enzymes, was utilized.[1]

  • Assay Format: Radioligand binding assays or functional assays were employed depending on the target.

  • Test Concentration: JNJ-42165279 was typically tested at a concentration of 10 µM.[1]

  • Data Analysis: The percentage of inhibition or activation relative to control was determined.

Cytochrome P450 (CYP) Inhibition Assay

The potential for JNJ-42165279 to cause drug-drug interactions via CYP inhibition was evaluated.

  • Enzyme Source: Human liver microsomes.[9][10]

  • CYP Isoforms: Key drug-metabolizing isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 were assessed.[9][10]

  • Methodology: A cocktail of isoform-specific probe substrates is incubated with human liver microsomes in the presence and absence of JNJ-42165279.[9]

  • Detection: The formation of specific metabolites from the probe substrates is monitored by LC-MS/MS.[9]

  • Data Analysis: A decrease in the formation of a specific metabolite in the presence of JNJ-42165279 indicates inhibition of the corresponding CYP isoform. IC50 values are then determined.[9]

Preclinical In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The analgesic efficacy of JNJ-42165279 was evaluated in a rat model of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.[11]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[11][12] This procedure induces mechanical allodynia, a state of pain in response to a normally non-painful stimulus.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments.[6][13] Animals are placed on a wire mesh platform, and calibrated filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

  • Dosing: JNJ-42165279 is administered orally at various doses.[1]

  • Data Analysis: The reversal of tactile allodynia is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated.[1]

cluster_preclinical Preclinical Workflow: In Vivo Efficacy Animal_Model Animal Model (Rat) SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Animal_Model->SNL_Surgery Neuropathic_Pain Development of Neuropathic Pain (Mechanical Allodynia) SNL_Surgery->Neuropathic_Pain Dosing Oral Administration of JNJ-42165279 or Vehicle Neuropathic_Pain->Dosing Behavioral_Test Von Frey Test (Paw Withdrawal Threshold) Dosing->Behavioral_Test Data_Analysis Data Analysis (%MPE, ED90) Behavioral_Test->Data_Analysis

Fig. 2: Experimental Workflow for the SNL Model.
Clinical Brain FAAH Occupancy: Positron Emission Tomography (PET)

The extent and duration of FAAH inhibition in the human brain were quantified using PET imaging.

  • PET Tracer: [11C]MK-3168, a selective and reversible radiolabeled FAAH inhibitor.[3][14]

  • Study Design: Healthy volunteers underwent PET scans at baseline and after single or multiple oral doses of JNJ-42165279.[3]

  • Imaging Protocol: Dynamic PET scans were acquired following the intravenous injection of [11C]MK-3168.[3]

  • Data Analysis: The total distribution volume (VT) of the tracer in the brain was determined using kinetic modeling. FAAH occupancy was calculated as the percentage reduction in VT after JNJ-42165279 administration compared to baseline.[3][15]

Quantification of Fatty Acid Amides in Plasma and Cerebrospinal Fluid (CSF)

The pharmacodynamic effects of JNJ-42165279 on endogenous FAA levels were assessed in clinical studies.

  • Sample Collection: Plasma and CSF samples were collected from healthy volunteers at various time points before and after JNJ-42165279 administration.[3]

  • Analytical Method: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used for the simultaneous quantification of AEA, OEA, and PEA.[16][17][18]

  • Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the FAAs from the biological matrix.[18]

  • Data Analysis: The concentrations of each FAA were determined by comparing the peak areas to those of a standard curve generated with known amounts of the analytes.

Conclusion

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor with a well-defined pharmacological profile. Preclinical studies have demonstrated its ability to engage its target in the brain and periphery, leading to elevations in endocannabinoid levels and efficacy in a model of neuropathic pain. Clinical studies in healthy volunteers have confirmed its pharmacokinetic and pharmacodynamic properties, including high brain FAAH occupancy at clinically relevant doses. These findings support the ongoing clinical development of JNJ-42165279 for the treatment of neuropsychiatric disorders. This technical guide provides a foundational understanding of the key pharmacological properties of JNJ-42165279 for researchers and drug development professionals.

References

The Impact of JNJ-42165279 on Anandamide Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), on anandamide (AEA) levels. The data presented herein is compiled from preclinical and clinical studies to offer a comprehensive resource for professionals in the field of drug development and cannabinoid research.

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor that covalently binds to the enzyme's catalytic site.[1][2] By inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide, JNJ-42165279 effectively increases the endogenous concentrations of this key endocannabinoid.[3][4] This mechanism of action is being explored for its therapeutic potential in a range of conditions, including anxiety disorders and major depressive disorder.[2][5][6]

Core Mechanism of Action

Anandamide is an endogenous cannabinoid that plays a crucial role in regulating mood, pain, and other physiological processes. Its signaling is terminated through enzymatic hydrolysis by FAAH, which breaks it down into arachidonic acid and ethanolamine.[4] JNJ-42165279 acts as a covalent inactivator of FAAH, thereby preventing the degradation of anandamide and leading to its accumulation in both the central nervous system and peripheral tissues.[4][7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide CB1 Receptor CB1 Receptor Anandamide->CB1 Receptor Binds to Anandamide_post Anandamide Anandamide->Anandamide_post Signal Termination FAAH FAAH Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine JNJ-42165279 JNJ-42165279 JNJ-42165279->FAAH Inhibits Anandamide_post->FAAH Degraded by

Caption: Signaling pathway of anandamide and inhibition by JNJ-42165279.

Quantitative Effects on Anandamide Levels

Clinical studies have demonstrated a significant and dose-dependent increase in anandamide concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of JNJ-42165279.

Plasma Anandamide Concentrations

Single and multiple ascending dose studies in healthy volunteers have shown a marked elevation of plasma anandamide levels.

Dosage (Single Dose)Mean Peak Fold Increase vs. Placebo
10 - 100 mg5.5 - 10-fold
Table 1: Effect of single doses of JNJ-42165279 on peak plasma anandamide concentrations.[5]

Following daily administration for 10 days, similar substantial increases in mean anandamide concentrations were observed.[5] At the lowest tested dose of 10 mg in the multiple ascending dose study, plasma anandamide levels increased by at least 10-fold.[5]

Cerebrospinal Fluid (CSF) Anandamide Concentrations

The administration of JNJ-42165279 also leads to a profound increase in anandamide levels within the central nervous system, as measured in the CSF.

Dosage (Daily for 7 Days)Mean Fold Increase from Predose
10 mg~45-fold
25 mg~41-fold
75 mg~77-fold
Table 2: Effect of multiple daily doses of JNJ-42165279 on CSF anandamide concentrations.[5]

These findings indicate that JNJ-42165279 effectively penetrates the blood-brain barrier and engages its target in the CNS.

Experimental Protocols

The following methodologies were employed in a key clinical study to determine the pharmacodynamic effects of JNJ-42165279 on anandamide levels.

Study Design: A multiple-ascending dose study was conducted with healthy human volunteers.[5][8]

Dosing Regimens:

  • Single Dose: Healthy volunteers received single oral doses of JNJ-42165279 in the range of 10-100 mg.[5]

  • Multiple Dose: Participants were administered daily oral doses of 10 mg, 25 mg, or 75 mg of JNJ-42165279 for a period of 7 to 10 days.[5]

Sample Collection:

  • Plasma: Blood samples were collected at various time points following single and multiple doses to determine the plasma concentrations of anandamide and other fatty acid amides (FAAs).[5][8]

  • Cerebrospinal Fluid (CSF): CSF samples were obtained from participants after 7 days of daily dosing to assess the central nervous system penetration and target engagement of JNJ-42165279.[5][8]

Analytical Method:

  • A validated and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was used for the quantification of JNJ-42165279 and fatty acid amides, including anandamide, in plasma and CSF samples.[8]

cluster_study_design Study Design cluster_procedures Procedures cluster_analysis Analysis Screening Screening Randomization Randomization Screening->Randomization Dosing Dosing Randomization->Dosing Plasma_Collection Plasma Sample Collection Dosing->Plasma_Collection CSF_Collection CSF Sample Collection Dosing->CSF_Collection LC_MS_MS LC/MS/MS Analysis Plasma_Collection->LC_MS_MS CSF_Collection->LC_MS_MS Data_Analysis Pharmacodynamic & Pharmacokinetic Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for the clinical assessment of JNJ-42165279.

Summary and Implications

JNJ-42165279 is a potent FAAH inhibitor that demonstrates robust and dose-dependent elevation of anandamide levels in both plasma and CSF. The significant increases observed in the central nervous system underscore its potential for treating CNS-related disorders. The data gathered from clinical trials provides a strong pharmacodynamic rationale for the continued investigation of JNJ-42165279 in therapeutic areas where potentiation of endocannabinoid signaling is desired. The detailed experimental protocols outlined provide a basis for the design of future studies in this area.

References

JNJ-42165279: An In-Depth Technical Profile of a Selective FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document details its inhibitory activity, selectivity against other enzymes, relevant experimental methodologies, and its role within the endocannabinoid signaling pathway.

Core Mechanism and On-Target Activity

JNJ-42165279 is a covalent, yet slowly reversible, inhibitor of FAAH, an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides.[1][2] The primary endogenous substrate for FAAH is anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation. By inhibiting FAAH, JNJ-42165279 increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling.[2]

The inhibitory potency of JNJ-42165279 against FAAH has been quantified, demonstrating significant activity at nanomolar concentrations.

Enzyme Target Species IC50 (nM) Reference
FAAHHuman (hFAAH)70[1][2][3]
FAAHRat (rFAAH)313[2][3]

Selectivity Profile

A critical aspect of the preclinical characterization of JNJ-42165279 is its high degree of selectivity for FAAH over other enzymes, receptors, and ion channels. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Broad Panel Screening

JNJ-42165279 was evaluated for off-target activity in a broad panel of assays. The results underscore its specific affinity for FAAH.

Assay Type Number of Targets JNJ-42165279 Concentration Outcome Reference
Receptors, Enzymes, Transporters, Ion Channels5010 µMNo significant inhibition (>50%) observed for any target.[4]
Cytochrome P450 (CYP) Enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4)610 µMNo significant inhibition observed.[4]
hERG Channel110 µMNo significant inhibition observed.[4]

While specific IC50 values against closely related serine hydrolases like FAAH-2 and monoacylglycerol lipase (MAGL) for JNJ-42165279 are not publicly available, the piperidine/piperazine urea scaffold, to which JNJ-42165279 belongs, is noted for its remarkable selectivity for FAAH over other mammalian serine hydrolases.[5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity and selectivity of compounds like JNJ-42165279.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the potency of an inhibitor against FAAH.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The cleavage of the substrate releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified. The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitor (JNJ-42165279) and control compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add a fixed amount of the FAAH enzyme to each well of the microplate.

  • Add the diluted inhibitor to the respective wells and incubate for a defined period to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) over a set period at a controlled temperature (e.g., 37°C).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Selectivity Profiling via Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex biological sample.

Principle: This method relies on the competition between the test inhibitor and a broad-spectrum, active-site-directed chemical probe for binding to the active sites of a family of enzymes (e.g., serine hydrolases). A reduction in the labeling of an enzyme by the probe in the presence of the inhibitor signifies that the inhibitor binds to and inhibits that enzyme.

Materials:

  • Cell or tissue lysates (proteome source)

  • Test inhibitor (JNJ-42165279)

  • Broad-spectrum activity-based probe for the target enzyme class (e.g., fluorophosphonate-rhodamine for serine hydrolases)

  • SDS-PAGE gels and fluorescence gel scanner

  • For MS-based ABPP: Biotinylated probe, streptavidin beads, and mass spectrometry equipment

Procedure (Gel-Based):

  • Incubate aliquots of the proteome with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Add the activity-based probe to all samples and incubate to allow for covalent labeling of the active enzymes.

  • Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Scan the gel for fluorescence to visualize the labeled enzymes.

  • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates inhibition of that enzyme.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental procedures aid in understanding the context of JNJ-42165279's mechanism and evaluation.

FAAH Signaling Pathway

experimental_workflow cluster_potency IC50 Determination cluster_selectivity Selectivity Profiling (Competitive ABPP) A1 Prepare serial dilutions of JNJ-42165279 A2 Incubate with recombinant FAAH A1->A2 A3 Add fluorogenic substrate A2->A3 A4 Measure fluorescence kinetically A3->A4 A5 Calculate IC50 value A4->A5 B1 Incubate cell lysate with JNJ-42165279 B2 Add broad-spectrum activity-based probe B1->B2 B3 Separate proteins by SDS-PAGE B2->B3 B4 Analyze probe labeling by fluorescence scan B3->B4 B5 Identify off-targets B4->B5 start Start start->A1 start->B1

Enzyme Selectivity Workflow

References

Initial Safety and Tolerability of JNJ-42165279: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, including anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling.[1][2] This mechanism has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic/pharmacodynamic profile of JNJ-42165279, drawing from preclinical and early-phase clinical studies. Detailed methodologies for key experiments are provided to the extent publicly available, and quantitative data are summarized for clarity.

Core Mechanism of Action

JNJ-42165279 acts as a slowly reversible, covalent inhibitor of the FAAH enzyme.[2] It binds to the catalytic serine residue within the enzyme's active site, preventing the hydrolysis of fatty acid amides. This leads to an accumulation of anandamide and other related lipid signaling molecules in both the central and peripheral nervous systems.[3][4] The elevation of these endogenous cannabinoids is hypothesized to produce therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]

Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Safety and Selectivity

In preclinical studies, JNJ-42165279 demonstrated high selectivity for the FAAH enzyme. When tested against a panel of over 50 other receptors, enzymes, transporters, and ion channels at a concentration of 10 µM, it did not produce significant inhibition (>50%).[4] Furthermore, no inhibitory activity was observed against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel at the same concentration, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects.[4]

Phase I Clinical Studies in Healthy Volunteers

Multiple-Ascending Dose (MAD) Study (NCT01964651)

A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of JNJ-42165279.[3]

Experimental Protocol:

  • Study Design: Multiple-ascending dose cohorts.

  • Participants: Healthy male and female volunteers.

  • Dosing: Oral administration of JNJ-42165279 or placebo.

  • Key Assessments:

    • Safety and tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Pharmacokinetics: Measurement of JNJ-42165279 concentrations in plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacodynamics:

      • FAAH activity in leukocytes.

      • Concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in plasma and CSF.[3]

Summary of Safety and Tolerability:

JNJ-42165279 was generally well-tolerated across the tested dose ranges. No serious adverse events were reported, and most AEs were mild in intensity.[5]

Pharmacodynamic Results:

Administration of JNJ-42165279 led to a dose-dependent inhibition of FAAH activity in leukocytes and a significant increase in the plasma and CSF concentrations of AEA, OEA, and PEA.[3]

Dose of JNJ-42165279Mean Peak Fold Increase in Plasma AEAMean Peak Fold Increase in Plasma OEA & PEA
10-100 mg (single dose)5.5 to 10-fold4.3 to 5.6-fold

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers (Data from Postnov et al., 2018).[3]

Positron Emission Tomography (PET) Occupancy Study

A PET study was conducted to determine the brain FAAH occupancy by JNJ-42165279 using the radiotracer [¹¹C]MK-3168.[3]

Experimental Protocol:

  • Study Design: Open-label assessment of FAAH occupancy after single and multiple doses of JNJ-42165279.

  • Participants: Healthy volunteers.

  • Imaging: PET scans were performed at baseline and after administration of JNJ-42165279.

  • Analysis: Kinetic modeling was used to determine the total distribution volume of the tracer and calculate FAAH occupancy.

Key Findings:

JNJ-42165279 demonstrated potent central FAAH inhibition. Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Dose of JNJ-42165279Brain FAAH Occupancy
2.5 mg>50% at trough after first dose
5 mgAppreciable occupancy
10 mg>80% at trough after first dose
10, 25, and 50 mg96-98% at estimated Cmax

Table 2: Brain FAAH Occupancy by JNJ-42165279 as Measured by PET (Data from Postnov et al., 2018).[3]

PET_Workflow Start Healthy Volunteer Recruitment Baseline Baseline PET Scan with [¹¹C]MK-3168 Start->Baseline Dosing Administer Single or Multiple Doses of JNJ-42165279 Baseline->Dosing PostDose Post-Dose PET Scan with [¹¹C]MK-3168 Dosing->PostDose Analysis Kinetic Modeling and Occupancy Calculation PostDose->Analysis End Determine Dose-Occupancy Relationship Analysis->End

Figure 2: Workflow for the PET Occupancy Study.

Phase II Clinical Studies

Social Anxiety Disorder (SAD) Study (NCT02432703)

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of JNJ-42165279 in participants with SAD.[2][6][7]

Experimental Protocol:

  • Study Design: 12-week, parallel-group study.[6]

  • Participants: 149 subjects with a primary diagnosis of SAD.[2]

  • Dosing: 25 mg of JNJ-42165279 or placebo administered orally once daily.[6]

  • Primary Endpoint: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score at week 12.[7]

  • Secondary Endpoints: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and Clinical Global Impression-Improvement (CGI-I).[7]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Summary of Safety and Tolerability:

JNJ-42165279 was well-tolerated, and no notable clinical safety signals were identified in this trial.[2]

Efficacy Results:

While the primary endpoint (mean change in LSAS total score) was not met with statistical significance, there were signals of an anxiolytic effect on other measures.[2][6]

Outcome MeasureJNJ-42165279 (n=74)Placebo (n=75)p-value
Mean change from baseline in LSAS total score-29.4 (SD 27.47)-22.4 (SD 23.57)Not significant
% of subjects with ≥30% improvement in LSAS42.4%23.6%0.04
% of subjects with CGI-I of 'much' or 'very much' improved44.1%23.6%0.02

Table 3: Key Efficacy Outcomes in the Social Anxiety Disorder Study (Data from Schmidt et al., 2021).[2][6]

Autism Spectrum Disorder (ASD) Study (NCT03664232)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of JNJ-42165279 in adolescents and adults with ASD.[1][8]

Experimental Protocol:

  • Study Design: 12-week treatment period.[1]

  • Participants: 61 individuals aged 13-35 years with a diagnosis of ASD.[1]

  • Dosing: 25 mg of JNJ-42165279 or placebo administered orally twice daily.[1]

  • Primary Endpoints: Change from baseline to day 85 in the Autism Behavior Inventory (ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive Behavior (ABI-RB) scores.[1]

  • Safety Assessments: Standard safety monitoring.

Summary of Safety and Tolerability:

JNJ-42165279 demonstrated an acceptable safety profile in this patient population.[1][8]

Efficacy Results:

The primary endpoints were not met. However, some secondary outcomes showed trends favoring JNJ-42165279.[1][8]

Outcome Measurep-value (JNJ-42165279 vs. Placebo)
Change in ABI-CD score0.284
Change in ABI-SC score0.290
Change in ABI-RB score0.231
Change in Social Responsiveness Scale 2 (SRS)0.064
Change in Repetitive Behavior Scale-Revised (RBS-R)0.006
Change in Child Adolescent Symptom Inventory-Anxiety (CASI-Anx)0.048

Table 4: Efficacy Outcomes in the Autism Spectrum Disorder Study (Data from Klein et al., 2024).[1][8]

Overall Safety and Tolerability Summary

Across Phase I and Phase II clinical trials, JNJ-42165279 has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were of mild intensity. No major safety concerns have been identified in the clinical development program to date.[2][3] It is important to note that in early 2016, as a precautionary measure following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen voluntarily paused dosing in their ongoing trials with JNJ-42165279. However, no serious adverse events had been reported in any of the JNJ-42165279 trials, and the studies later resumed.

Conclusion

The initial clinical development of JNJ-42165279 has established its mechanism of action as a potent and selective FAAH inhibitor that effectively modulates the endocannabinoid system in humans. The safety and tolerability profile observed in both healthy volunteers and patient populations has been favorable. While the efficacy signals in Phase II studies for social anxiety disorder and autism spectrum disorder were mixed, with primary endpoints not being met, the consistent safety profile and evidence of target engagement support the continued investigation of this compound and mechanism for neuropsychiatric disorders. Further studies may be warranted to explore different dosing regimens and patient populations.

References

Methodological & Application

Application Notes and Protocols for JNJ-42165279 Dihydrochloride in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their signaling. JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of JNJ-42165279 against FAAH.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279
ParameterSpeciesValueNotes
IC50 Human (recombinant FAAH)70 ± 8 nMApparent IC50 determined after 1-hour post-incubation with the enzyme.[2]
IC50 Rat (recombinant FAAH)313 ± 28 nMApparent IC50 determined after 1-hour post-incubation with the enzyme.[2]
Selectivity Panel of 50 receptors, enzymes, transporters, and ion channelsNo significant inhibition (>50%) at 10 µMDemonstrates high selectivity for FAAH.[2]
CYP Inhibition CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4No inhibition at 10 µMLow potential for drug-drug interactions mediated by these enzymes.[2][3]
hERG Inhibition hERG channelNo inhibition at 10 µMLow risk of cardiac-related adverse effects.[2][3]
Mechanism of Inhibition Covalent, slowly reversibleThe apparent IC50 is dependent on the incubation time with the enzyme.[2]Partial return of enzymatic activity was observed after dialysis.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-42165279 in the context of the endocannabinoid signaling pathway.

FAAH_Inhibition_Pathway cluster_0 Cellular Environment AEA Anandamide (AEA) (and other FAAs) FAAH FAAH Enzyme AEA->FAAH Degradation CB1_Receptor CB1/CB2 Receptors AEA->CB1_Receptor Activation Inactive_Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Inactive_Metabolites FAAH_Inhibited FAAH-JNJ-42165279 Complex (Inactive) Signaling Downstream Signaling (e.g., analgesia, anxiolysis) CB1_Receptor->Signaling JNJ_42165279 JNJ-42165279 JNJ_42165279->FAAH Inhibition (Covalent Binding)

Mechanism of FAAH inhibition by JNJ-42165279.

Experimental Protocols

Determination of Apparent IC50 using a Fluorescence-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against FAAH using a fluorogenic substrate. The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.

Materials:

  • Recombinant human FAAH

  • JNJ-42165279 dihydrochloride

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control (100% activity) wells: Assay buffer and DMSO (vehicle control).

      • Inhibitor wells: Assay buffer and serial dilutions of JNJ-42165279.

    • Add the recombinant human FAAH enzyme solution to all wells except the blank wells.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the covalent binding of JNJ-42165279 to the FAAH enzyme. The pre-incubation time is critical for covalent inhibitors and should be kept consistent.

  • Reaction Initiation:

    • Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Dependent Inhibition Assay

This protocol is designed to characterize the time-dependent nature of FAAH inhibition by JNJ-42165279, which is a hallmark of covalent inhibitors.

Materials:

  • Same as for the IC50 determination assay.

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare a fixed concentration of JNJ-42165279 and the FAAH enzyme in the assay buffer.

  • Time-Course Incubation:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Residual Activity Measurement:

    • For each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the aliquot.

    • Immediately measure the fluorescence kinetically as described in the IC50 protocol.

  • Data Analysis:

    • Determine the initial reaction rate for each time point.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this plot will give the observed rate of inactivation (kobs).

    • By repeating this experiment at different concentrations of JNJ-42165279, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined by plotting kobs versus the inhibitor concentration.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of JNJ-42165279.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow for JNJ-42165279 prep 1. Reagent Preparation (JNJ-42165279, FAAH, Buffer, Substrate) plate 2. Plate Setup (Blank, Control, Inhibitor Wells) prep->plate preincubation 3. Pre-incubation (Inhibitor + Enzyme) plate->preincubation reaction 4. Reaction Initiation (Addition of Substrate) preincubation->reaction read 5. Kinetic Fluorescence Reading reaction->read analysis 6. Data Analysis read->analysis ic50 IC50 Determination analysis->ic50 timedep Time-Dependent Inhibition Assay analysis->timedep selectivity Selectivity Profiling analysis->selectivity results Characterization of Inhibitory Profile ic50->results timedep->results selectivity->results

Workflow for in vitro characterization of JNJ-42165279.

References

Application Notes and Protocols for Cell-Based Assays to Determine JNJ-42165279 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of several endogenous fatty acid amides (FAAs), including the neuromodulatory lipid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, JNJ-42165279 effectively increases the levels of these bioactive lipids, thereby potentiating their signaling.[2][3] JNJ-42165279 is a covalent inhibitor, but it is described as slowly reversible.[1] This document provides detailed protocols for cell-based assays to characterize the activity and efficacy of JNJ-42165279.

Data Presentation

Quantitative Inhibitory Activity of JNJ-42165279
TargetSpeciesAssay TypeIC50 (nM)Reference
FAAHHumanRecombinant Enzyme Activity70 ± 8[1][3]
FAAHRatRecombinant Enzyme Activity313 ± 28[1][3]

Signaling Pathway

The diagram below illustrates the mechanism of action of JNJ-42165279.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular NAPE-PLD NAPE-PLD AEA Anandamide (AEA) OEA, PEA NAPE-PLD->AEA FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CB1/CB2 Cannabinoid Receptors (CB1/CB2) Signaling_Effects Analgesia, Anxiolysis, Anti-inflammatory Effects CB1/CB2->Signaling_Effects NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE->NAPE-PLD Synthesis AEA->FAAH Degradation AEA->CB1/CB2 Activation JNJ-42165279 JNJ-42165279 JNJ-42165279->FAAH Inhibition

Caption: JNJ-42165279 inhibits FAAH, increasing anandamide levels and cannabinoid receptor signaling.

Experimental Protocols

Two key types of cell-based assays are detailed below: a direct measurement of FAAH enzymatic activity and a functional assay quantifying the accumulation of FAAH substrates.

In Situ FAAH Activity Assay Using a Fluorogenic Substrate

This protocol describes how to measure the inhibitory effect of JNJ-42165279 on FAAH activity directly within a cellular context using a fluorogenic substrate.

FAAH_Activity_Workflow Cell_Culture 1. Culture cells with high FAAH expression (e.g., HEK293T-hFAAH) Treatment 2. Treat cells with JNJ-42165279 or vehicle Cell_Culture->Treatment Lysis 3. Lyse cells to release FAAH Treatment->Lysis Assay_Setup 4. Add cell lysate to a 96-well plate Lysis->Assay_Setup Substrate_Addition 5. Add fluorogenic FAAH substrate Assay_Setup->Substrate_Addition Measurement 6. Measure fluorescence kinetically Substrate_Addition->Measurement Data_Analysis 7. Calculate % inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for the in situ fluorescence-based FAAH activity assay.
  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably overexpressing human FAAH (HEK293T-hFAAH) are recommended. Alternatively, cell lines with high endogenous FAAH expression can be used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for the stable cell line.

  • JNJ-42165279: Prepare a stock solution in DMSO.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and protease inhibitors.

  • FAAH Substrate: A fluorogenic substrate such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Prepare a stock solution in DMSO.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

  • Cell Culture and Plating:

    • Culture HEK293T-hFAAH cells in a T75 flask until 80-90% confluent.

    • Trypsinize and seed the cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of JNJ-42165279 in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add the medium containing different concentrations of JNJ-42165279 or vehicle (DMSO).

    • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the FAAH enzyme.

  • Enzymatic Assay:

    • Add 20 µL of cell lysate to each well of a 96-well black plate.

    • Prepare a working solution of the AAMCA substrate in the assay buffer.

    • Initiate the reaction by adding 80 µL of the AAMCA working solution to each well. The final substrate concentration should be around its Km value for FAAH.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of JNJ-42165279.

    • Calculate the percentage of FAAH inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the JNJ-42165279 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Endogenous FAAH Substrate Accumulation by LC-MS/MS

This protocol describes a method to quantify the intracellular accumulation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) following treatment with JNJ-42165279.

LCMS_Workflow Cell_Culture 1. Culture cells Treatment 2. Treat cells with JNJ-42165279 or vehicle Cell_Culture->Treatment Harvesting 3. Harvest cells Treatment->Harvesting Lipid_Extraction 4. Perform lipid extraction (e.g., with ethyl acetate) Harvesting->Lipid_Extraction Sample_Prep 5. Dry and reconstitute the lipid extract Lipid_Extraction->Sample_Prep LCMS_Analysis 6. Analyze by LC-MS/MS Sample_Prep->LCMS_Analysis Data_Analysis 7. Quantify AEA, OEA, PEA and compare treatments LCMS_Analysis->Data_Analysis

References

JNJ-42165279: Application Notes and Protocols for Endocannabinoid System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is responsible for the degradation of several endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2] By inhibiting FAAH, JNJ-42165279 effectively increases the levels of these signaling lipids in both the central and peripheral nervous systems, thereby potentiating their effects.[2][3] JNJ-42165279 is a covalent but slowly reversible inhibitor, which allows for sustained target engagement.[1][4] These characteristics make it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid signaling in various physiological and pathological processes, including anxiety disorders, major depressive disorder, and pain.[3][4][5]

Mechanism of Action

JNJ-42165279 acts by covalently binding to the catalytic site of the FAAH enzyme.[1] This inactivation of FAAH leads to a significant elevation in the concentrations of its primary substrates: AEA, OEA, and PEA.[2] The increased levels of anandamide, in particular, enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in regulating mood, pain, and other neurological functions. The slowly reversible nature of its binding allows for prolonged inhibition of FAAH activity.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279
Enzyme TargetIC₅₀ (nM)SpeciesNotes
FAAH70Human[4]
FAAH313Rat[2]
Table 2: Preclinical Pharmacokinetics of JNJ-42165279 in Rats (20 mg/kg, oral)
ParameterPlasmaBrain
Cₘₐₓ4.2 µM6.3 µM
Tₘₐₓ1 hour1 hour
Concentration at 8 hours~130 nM167 nM

Data derived from preclinical studies.[2]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Humans
ParameterDose Range (Single Dose)Effect
Plasma Anandamide (AEA)10–100 mg5.5–10-fold increase compared to placebo
Plasma Oleoylethanolamide (OEA)10–100 mg4.3–5.6-fold increase compared to placebo
Plasma Palmitoylethanolamide (PEA)10–100 mg4.3–5.6-fold increase compared to placebo
Brain FAAH Occupancy2.5 mg>50% at trough after first dose
Brain FAAH Occupancy5 mgAppreciable occupancy
Brain FAAH Occupancy10 mg>80% at trough after first dose
Brain FAAH Occupancy10, 25, and 50 mg96–98% at estimated Cₘₐₓ

Data from a multiple-ascending dose study in healthy volunteers.[3]

Table 4: Clinical Efficacy of JNJ-42165279 in Social Anxiety Disorder (SAD)
EndpointJNJ-42165279 (25 mg/day for 12 weeks)Placebop-value
≥30% improvement in LSAS total score42.4% of subjects23.6% of subjects0.04
CGI-I score of "much" or "very much" improved44.1% of subjects23.6% of subjects0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement.[6]

Signaling Pathways and Experimental Workflows

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Downstream Signaling\n(e.g., Anxiolysis, Analgesia) Downstream Signaling (e.g., Anxiolysis, Analgesia) CB1->Downstream Signaling\n(e.g., Anxiolysis, Analgesia) Anandamide Anandamide (AEA) Anandamide->CB1 Binding & Activation FAAH FAAH Enzyme Anandamide->FAAH Degradation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites JNJ JNJ-42165279 JNJ->FAAH Inhibition

Mechanism of FAAH Inhibition by JNJ-42165279.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A1 FAAH Inhibition Assay (Determine IC50) A2 Selectivity Profiling (vs. other hydrolases) B1 Rodent Pharmacokinetics (Oral Administration) A2->B1 Advance to In Vivo B2 Pharmacodynamics (Measure FAA levels in plasma & brain) B3 Efficacy Models (e.g., Neuropathic Pain Model) C1 Phase I: Safety, PK/PD in Healthy Volunteers B3->C1 Advance to Clinical Trials C2 PET Imaging Study (Brain FAAH Occupancy) C3 Phase II: Proof-of-Concept in Patients (e.g., Social Anxiety Disorder)

Experimental Workflow for Evaluating a FAAH Inhibitor.

Logical_Relationships JNJ JNJ-42165279 Administration FAAH_Inhibition FAAH Inhibition (Central & Peripheral) JNJ->FAAH_Inhibition FAA_Increase Increased Fatty Acid Amides (AEA, OEA, PEA) FAAH_Inhibition->FAA_Increase CB1_Activation Enhanced CB1 Receptor Signaling FAA_Increase->CB1_Activation Therapeutic_Effects Potential Therapeutic Effects (Anxiolysis, Analgesia, etc.) CB1_Activation->Therapeutic_Effects

Logical Flow of JNJ-42165279's Effects.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the IC₅₀ of JNJ-42165279 against FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • JNJ-42165279

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • DMSO (for compound dilution)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of JNJ-42165279 in DMSO. Create a serial dilution series of JNJ-42165279 in assay buffer to achieve final desired concentrations. Also prepare dilutions of the positive control and a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in cold assay buffer.

  • Assay Reaction: a. Add the serially diluted JNJ-42165279, positive control, or vehicle control to the wells of the microplate. b. Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells. c. Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the FAAH substrate (AAMCA) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control (100% activity) and no enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the oral pharmacokinetics of JNJ-42165279 in rats.

Materials:

  • JNJ-42165279

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing Formulation: Prepare a suspension of JNJ-42165279 in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the JNJ-42165279 formulation to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue. Homogenize the tissue for analysis.

  • Bioanalysis: Quantify the concentration of JNJ-42165279 in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life (t₁/₂).

Protocol 3: PET Imaging for Brain FAAH Occupancy

This protocol provides a generalized workflow for determining the occupancy of FAAH in the brain by JNJ-42165279 using Positron Emission Tomography (PET).

Materials:

  • JNJ-42165279

  • A suitable FAAH-specific PET radioligand (e.g., [¹¹C]MK-3168)

  • Human subjects or non-human primates

  • PET scanner

  • MRI scanner (for anatomical reference)

  • Equipment for intravenous administration of the radioligand

Procedure:

  • Baseline Scan: a. Position the subject in the PET scanner. b. Administer a bolus intravenous injection of the FAAH PET radioligand. c. Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).

  • Drug Administration: Administer a single oral dose of JNJ-42165279 to the subject.

  • Post-Dose Scan: a. At a time point corresponding to the expected peak plasma concentration (Tₘₐₓ) of JNJ-42165279, perform a second PET scan. b. Administer the same amount of the FAAH PET radioligand as in the baseline scan. c. Acquire dynamic PET scan data using the same parameters as the baseline scan.

  • Image Analysis: a. Co-register the PET images with a corresponding MRI scan for anatomical delineation of brain regions of interest (ROIs). b. Generate time-activity curves for the radioligand in the ROIs for both the baseline and post-dose scans. c. Calculate the total distribution volume (Vₜ) of the radioligand in the ROIs for both scans.

  • Occupancy Calculation: a. Calculate the FAAH occupancy in each ROI using the following formula: Occupancy (%) = [(Vₜ_baseline - Vₜ_post-dose) / Vₜ_baseline] * 100 b. Correlate the calculated occupancy with the plasma concentration of JNJ-42165279 at the time of the scan.

References

Application Notes and Protocols for JNJ-42165279 in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in preclinical animal models of neuropathic pain.

Introduction

JNJ-42165279 is a covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of these endocannabinoids in both the central and peripheral nervous systems.[1][2][3] This potentiation of the endocannabinoid system, particularly the action of AEA on cannabinoid receptor 1 (CB1), is the proposed mechanism for its analgesic effects in neuropathic pain states.[2][4] Preclinical studies have demonstrated the efficacy of JNJ-42165279 in rodent models of neuropathic pain, making it a valuable tool for investigating the role of the endocannabinoid system in pain modulation and for the development of novel analgesics.[1][5]

Data Presentation

Table 1: In Vitro Potency of JNJ-42165279
Enzyme TargetIC50 (nM)SpeciesReference
FAAH70 ± 8Human[2]
FAAH313 ± 28Rat[2]
Table 2: In Vivo Efficacy of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model
Dose (mg/kg, p.o.)Effect on Tactile Allodynia (% Maximum Possible Effect - MPE)Time PointReference
22ED9030 min[2][5]
60~59% MPE30 min[5]
60Significant efficacy maintainedat least 2 h[5]
Table 3: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, p.o.)
ParameterValueTime PointCompartmentReference
Cmax4.2 µM1 hPlasma[2][5]
Concentration~130 nM8 hPlasma[2][5]
Cmax6.3 µM1 hBrain[2]
Concentration167 nM8 hBrain[2]

Signaling Pathway

Caption: Mechanism of action of JNJ-42165279 in reducing neuropathic pain.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via surgical ligation of the L5 and L6 spinal nerves, a widely used model to study tactile allodynia.[2]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Post-operative analgesic (e.g., buprenorphine)

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Make a midline incision over the lumbar spine from approximately L4 to S2.

  • Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to visualize the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.

  • Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.

  • Administer a post-operative analgesic and allow the animal to recover on a heating pad.

  • Monitor the animal's recovery and allow at least 7-10 days for the development of stable tactile allodynia before behavioral testing.

Protocol 2: Assessment of Tactile Allodynia using von Frey Filaments

This protocol details the measurement of mechanical sensitivity in the hind paw of SNL rats.[2]

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin testing with a von Frey filament in the mid-range of forces.

  • Apply the filament to the plantar surface of the ipsilateral (operated) hind paw until it just bends. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

    • If there is a positive response, use the next smaller filament.

    • If there is no response, use the next larger filament.

  • Continue this pattern until at least 6 responses around the threshold have been recorded.

  • Calculate the 50% PWT using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

  • The Maximum Possible Effect (%MPE) is calculated as: %MPE = [(Post-drug PWT - Post-ligation PWT) / (Pre-ligation PWT - Post-ligation PWT)] x 100.

Protocol 3: Preparation and Administration of JNJ-42165279

Materials:

  • JNJ-42165279 powder

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sonicator or vortex mixer

  • Oral gavage needles

  • Syringes

Procedure:

  • Calculate the required amount of JNJ-42165279 based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle solution (0.5% methylcellulose in water).

  • Suspend the JNJ-42165279 powder in the vehicle.

  • Use a sonicator or vortex mixer to ensure a uniform suspension.

  • Administer the suspension to the rats via oral gavage (p.o.). The volume of administration should be based on the animal's body weight (e.g., 5 ml/kg).

  • For time-course studies, administer the compound at specific time points before behavioral testing (e.g., 30 minutes, 1 hour, 2 hours).[5]

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Data Analysis Phase A Baseline Behavioral Testing (von Frey) B Spinal Nerve Ligation (SNL) Surgery A->B C Post-Operative Recovery (7-10 days) B->C D Confirmation of Allodynia (von Frey) C->D E Randomization into Treatment Groups D->E F Administration of JNJ-42165279 or Vehicle (p.o.) E->F G Behavioral Testing (von Frey at specified time points) F->G H Calculation of 50% Paw Withdrawal Threshold (PWT) G->H I Calculation of % Maximum Possible Effect (%MPE) H->I J Statistical Analysis I->J

Caption: Experimental workflow for evaluating JNJ-42165279 in the SNL model.

References

Application Notes and Protocols for JNJ-42165279 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ames like anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of these signaling lipids, thereby potentiating their effects.[1][2][4] This document provides detailed application notes and protocols for the administration of JNJ-42165279 in rodent studies, with a focus on its preclinical characterization and its application in a neuropathic pain model.

Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea that covalently, but slowly and reversibly, inactivates the FAAH enzyme.[1][5] This mechanism of action leads to a sustained increase in the concentrations of AEA and other fatty acid amides in both the central nervous system and peripheral tissues.[1][2] The analgesic effects of elevated AEA are primarily mediated through the activation of cannabinoid receptor 1 (CB1).[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279
TargetIC50 (nM)SpeciesNotes
FAAH70 ± 8HumanApparent IC50 after 1-hour preincubation.[1]
FAAH313 ± 28RatApparent IC50 after 1-hour preincubation.[1]
Table 2: Pharmacokinetic Properties of JNJ-42165279 in Rats (Single Oral Dose of 20 mg/kg)
Time (hours)Plasma Concentration (µM)Brain Concentration (µM)
14.26.3
80.1300.167
16Below Lower Limit of QuantificationNot Reported

Data extracted from preclinical characterization studies.[1]

Table 3: Effect of JNJ-42165279 on Brain Fatty Acid Amide Levels in Rats
CompoundFold Increase Over VehicleTime Post-Dose
Anandamide (AEA)~3-44 hours
Oleoyl ethanolamide (OEA)~2-34 hours
Palmitoyl ethanolamide (PEA)~2-34 hours

Approximate fold increases observed in preclinical studies.[1]

Experimental Protocols

Protocol 1: Evaluation of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain in rats using the spinal nerve ligation model and the subsequent evaluation of the analgesic effects of JNJ-42165279.

1. Animals:

  • Male Sprague-Dawley rats (140-170 g at the start of the study) are commonly used.

  • Animals should be housed in groups of five per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization before any experimental procedures.

2. Spinal Nerve Ligation (SNL) Surgery:

  • Anesthetize the rat using an appropriate anesthetic (e.g., halothane 1.5-2% in 66% N₂O and 33% O₂).

  • Place the animal in a prone position.

  • Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

  • Separate the paraspinal muscles from the spinous processes.

  • Carefully remove a portion of the L6 transverse process to identify the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion and proximal to the formation of the sciatic nerve using a 6-0 silk suture.

  • Ensure complete hemostasis and suture the wound.

  • For sham-operated control animals, perform the same surgical procedure without the nerve ligation.

  • Monitor the animals closely during recovery from anesthesia and for the first 24 hours post-surgery.

3. JNJ-42165279 Administration:

  • JNJ-42165279 can be formulated for oral administration. A common vehicle is 10% DMSO in water.

  • Dosing should be based on the specific aims of the study. Preclinical studies have used doses such as 20 mg/kg.[1]

  • Administer the compound or vehicle via oral gavage at a specified time before behavioral testing.

4. Behavioral Testing for Mechanical Allodynia:

  • Assess mechanical allodynia using von Frey filaments.

  • Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.

  • Apply von Frey filaments of increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

  • Determine the paw withdrawal threshold (PWT) using the up-down method.

  • Testing should be performed before surgery to establish a baseline and at various time points post-surgery and post-drug administration.

5. Data Analysis:

  • The paw withdrawal threshold is typically expressed in grams.

  • Compare the PWT between the JNJ-42165279-treated group, the vehicle-treated group, and the sham-operated group.

  • Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway of JNJ-42165279 Action

FAAH_Inhibition_Pathway JNJ JNJ-42165279 FAAH FAAH (Fatty Acid Amide Hydrolase) JNJ->FAAH Inhibits AEA Anandamide (AEA) (and other FAAs) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Analgesia Analgesic Effects CB1->Analgesia Leads to

Mechanism of JNJ-42165279 action.
Experimental Workflow for a Rodent Neuropathic Pain Study

Experimental_Workflow A Acclimatization of Rats B Baseline Behavioral Testing (von Frey) A->B C Spinal Nerve Ligation (SNL) Surgery B->C D Post-operative Recovery (e.g., 7-14 days) C->D E Group Assignment (Vehicle vs. JNJ-42165279) D->E F Drug Administration (Oral Gavage) E->F G Post-treatment Behavioral Testing (von Frey at various time points) F->G H Data Analysis and Interpretation G->H

References

Application Notes and Protocols: JNJ-42165279 Brain Penetration and Distribution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the brain penetration and central nervous system (CNS) distribution of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The protocols detailed below are based on preclinical and clinical studies and are intended to guide researchers in designing and executing similar experiments.

JNJ-42165279 is a drug developed by Janssen Pharmaceutica that functions as a selective and potent inhibitor of the FAAH enzyme.[1] It is under investigation for the treatment of anxiety and major depressive disorders.[1][2] By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous cannabinoids like anandamide (AEA), leading to their increased levels in the brain and periphery.[3][4][5]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data on the brain penetration and distribution of JNJ-42165279 from both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of JNJ-42165279 in Rats

ParameterValueSpeciesDoseRouteTime PointReference
Plasma Cmax 4.2 µMRat20 mg/kgOral1 hour[6]
Brain Cmax 6.3 µMRat20 mg/kgOral1 hour[6]
Brain/Plasma Ratio at Cmax ~1.5Rat20 mg/kgOral1 hour[6]

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of JNJ-42165279 in Humans

ParameterValueDoseDurationSampleReference
CSF Concentration 2.67 ng/mL10 mg/day7 daysCSF[7]
8.95 ng/mL25 mg/day7 daysCSF[7]
31.8 ng/mL75 mg/day7 daysCSF[7]
CSF/Plasma Ratio ~3% of plasma Cmax on Day 10Multiple Doses7 daysCSF/Plasma[7][8]
Brain FAAH Occupancy (at Cmax) 96-98%10, 25, 50 mgSingle DoseBrain[7][8]
>80%10 mgSingle Dose (at trough)Brain[7]
>50%2.5 mgSingle Dose (at trough)Brain[7]
CSF AEA Fold Increase ~45-fold10 mg/day7 daysCSF[7][8]
~41-fold25 mg/day7 daysCSF[7][8]
~77-fold75 mg/day7 daysCSF[7]
CSF OEA Fold Increase ~6.6-fold10 mg/day7 daysCSF[7][8]
~5.8-fold25 mg/day7 daysCSF[7][8]
~7.4-fold75 mg/day7 daysCSF[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published preclinical and clinical studies of JNJ-42165279.

Protocol 1: Preclinical Brain Penetration Assessment in Rodents

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of JNJ-42165279 in rats.

Materials:

  • JNJ-42165279

  • Appropriate vehicle for oral administration

  • Male Sprague-Dawley rats (or other suitable strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Brain harvesting tools

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg) to a cohort of rats.[6]

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and immediately harvest the brains.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Brain Homogenization: Weigh the harvested brains and homogenize them in a suitable buffer.

  • Sample Analysis: Analyze the plasma and brain homogenate samples for JNJ-42165279 concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the plasma and brain concentration-time profiles. Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC. Calculate the brain-to-plasma concentration ratio at each time point.

Protocol 2: Clinical Brain FAAH Occupancy Measurement using Positron Emission Tomography (PET)

Objective: To quantify the occupancy of FAAH in the human brain by JNJ-42165279 using PET imaging.

Materials:

  • JNJ-42165279 oral formulation

  • [11C]MK-3168 (or another suitable FAAH PET tracer)

  • PET scanner

  • Healthy human volunteers

  • Automated blood sampling system

  • Metabolite analysis equipment (for plasma)

Procedure:

  • Baseline Scan: Perform a baseline dynamic PET scan on each volunteer following an intravenous injection of [11C]MK-3168 to determine the baseline total distribution volume (VT) of the tracer in various brain regions.[7]

  • Drug Administration: Administer a single oral dose of JNJ-42165279 at varying dose levels (e.g., 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg) to different cohorts of volunteers.[7]

  • Post-Dose Scan: At a specified time post-dose (e.g., at the expected Tmax), perform a second dynamic PET scan with [11C]MK-3168.

  • Blood Sampling and Analysis: Collect arterial blood samples throughout the PET scans to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent tracer.

  • Image Analysis and Kinetic Modeling:

    • Reconstruct the PET images and delineate volumes of interest (VOIs) for different brain regions.[7]

    • Use a two-tissue compartment reversible model to analyze the time-activity curves and estimate the total distribution volume (VT) of the tracer in each VOI for both baseline and post-dose scans.[7]

  • Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula:

    • Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of JNJ-42165279 and the experimental workflows.

G cluster_0 Normal Physiological State cluster_1 With JNJ-42165279 AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Binding ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NeuronalEffect Neuronal Signaling CB1R->NeuronalEffect JNJ JNJ-42165279 FAAH_inhibited FAAH Enzyme (Inhibited) JNJ->FAAH_inhibited Inhibition AEA_increased Increased AEA CB1R_enhanced CB1 Receptor AEA_increased->CB1R_enhanced Enhanced Binding NeuronalEffect_enhanced Enhanced Neuronal Signaling CB1R_enhanced->NeuronalEffect_enhanced

Caption: Mechanism of action of JNJ-42165279.

G cluster_0 Preclinical Workflow cluster_1 Clinical Workflow Dosing_Rat Oral Dosing of Rats (e.g., 20 mg/kg) Sample_Collection_Rat Time-course Blood and Brain Sample Collection Dosing_Rat->Sample_Collection_Rat Analysis_Rat LC-MS/MS Analysis of Plasma and Brain Homogenates Sample_Collection_Rat->Analysis_Rat PK_Analysis_Rat Pharmacokinetic Analysis and Brain/Plasma Ratio Calculation Analysis_Rat->PK_Analysis_Rat Baseline_PET Baseline PET Scan with [11C]MK-3168 Dosing_Human Oral Dosing of Humans (e.g., 2.5-50 mg) Baseline_PET->Dosing_Human Post_Dose_PET Post-dose PET Scan with [11C]MK-3168 Dosing_Human->Post_Dose_PET Occupancy_Calc Kinetic Modeling and FAAH Occupancy Calculation Post_Dose_PET->Occupancy_Calc

Caption: Experimental workflows for brain penetration analysis.

References

Application Notes and Protocols for Measuring FAAH Inhibition with JNJ-42165279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). By hydrolyzing these signaling lipids, FAAH terminates their activity, thereby playing a crucial role in the regulation of pain, inflammation, anxiety, and other neurological processes. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone and achieve therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of FAAH.[1] It acts as a covalent, but slowly reversible, inhibitor of the enzyme.[2] These application notes provide detailed protocols for measuring the in vitro inhibition of FAAH by JNJ-42165279 using a fluorometric assay, summarizing key quantitative data, and illustrating the relevant biological pathway and experimental workflow.

Data Presentation

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-42165279.

Table 1: In Vitro FAAH Inhibition by JNJ-42165279

ParameterSpeciesValue
IC₅₀Human FAAH70 nM
IC₅₀Rat FAAH313 nM

Table 2: In Vivo Effects of JNJ-42165279 in Humans (Single 10 mg dose)

BiomarkerMatrixFold Increase vs. Placebo (Peak)
Anandamide (AEA)Plasma~5.5 - 10
Palmitoylethanolamide (PEA)Plasma~4.3 - 5.6
Oleoylethanolamide (OEA)Plasma~4.3 - 5.6
Brain FAAH Occupancy->80% at trough

Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD AEA_synapse Anandamide (AEA) PLD->AEA_synapse Synthesis CB1R Cannabinoid Receptor 1 (CB1) AEA_synapse->CB1R Binding & Activation FAAH FAAH AEA_synapse->FAAH Uptake & Degradation signaling Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1R->signaling ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine JNJ42165279 JNJ-42165279 JNJ42165279->FAAH Inhibition

FAAH Signaling Pathway and Inhibition by JNJ-42165279.

Experimental Protocols

Fluorometric Assay for FAAH Inhibition

This protocol describes a method for determining the inhibitory activity of JNJ-42165279 on FAAH using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1]

Materials and Reagents:

  • Recombinant human FAAH (or tissue/cell lysates containing FAAH)

  • JNJ-42165279

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm

Experimental Workflow:

FAAH_Inhibition_Workflow prep 1. Reagent Preparation plate 2. Plate Setup prep->plate preincubate 3. Pre-incubation plate->preincubate initiate 4. Reaction Initiation preincubate->initiate measure 5. Kinetic Measurement initiate->measure analyze 6. Data Analysis measure->analyze

Workflow for FAAH Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of JNJ-42165279 in DMSO. Create a serial dilution of the compound in FAAH Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of the FAAH substrate (AAMCA) in DMSO. Dilute the substrate in FAAH Assay Buffer to the desired working concentration.

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in the specified order:

      • Blank wells: Assay Buffer

      • Control wells (100% activity): Assay Buffer and FAAH enzyme

      • Inhibitor wells: Diluted JNJ-42165279 and FAAH enzyme

    • Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of JNJ-42165279 using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to measure the inhibitory activity of JNJ-42165279 on FAAH. The fluorometric assay is a robust and sensitive method for determining the potency of FAAH inhibitors. The quantitative data presented for JNJ-42165279 demonstrates its high potency and efficacy in modulating the endocannabinoid system, making it a valuable tool for further research into the therapeutic potential of FAAH inhibition.

References

JNJ-42165279 Application Notes and Protocols for Social Anxiety Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), and its application in the research of Social Anxiety Disorder (SAD). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] By inhibiting FAAH, JNJ-42165279 increases the synaptic levels of AEA, which is hypothesized to produce anxiolytic effects by modulating cannabinoid receptor type 1 (CB1) signaling.[4][5] This mechanism of action presents a novel therapeutic strategy for the treatment of anxiety disorders, including SAD.[4]

Mechanism of Action: Signaling Pathway

JNJ-42165279 elevates the levels of anandamide (AEA) by inhibiting its degradation by the FAAH enzyme. AEA then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This binding leads to the inhibition of neurotransmitter release, which is thought to underlie the anxiolytic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron JNJ JNJ-42165279 FAAH FAAH JNJ->FAAH Inhibits AEA_deg AEA Degradation FAAH->AEA_deg Catalyzes AEA_pre Anandamide (AEA) CB1 CB1 Receptor AEA_pre->CB1 Binds to Release Neurotransmitter Release Inhibition CB1->Release Leads to Vesicle Neurotransmitter Vesicles Release->Vesicle AEA_syn AEA Synthesis AEA_post Anandamide (AEA) AEA_syn->AEA_post Produces AEA_post->AEA_pre Retrograde Signaling

Figure 1: JNJ-42165279 Signaling Pathway

Clinical Research Application: Phase II Study in SAD

A multicenter, double-blind, placebo-controlled, proof-of-concept Phase II clinical trial (NCT02432703) was conducted to assess the efficacy, safety, and tolerability of JNJ-42165279 in subjects with SAD.[2]

Data Presentation: Efficacy and Pharmacodynamics

The following tables summarize the key quantitative data from the Phase II study of JNJ-42165279 in patients with Social Anxiety Disorder.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12 [2][3]

Outcome MeasureJNJ-42165279 (25 mg/day)Placebop-value
LSAS Total Score (Mean Change from Baseline) -29.4 (SD 27.47)-22.4 (SD 23.57)Not Significant
LSAS Responders (≥30% Improvement) 42.4%23.6%0.04
CGI-I Responders ('Much' or 'Very Much' Improved) 44.1%23.6%0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

Table 2: Pharmacodynamic Effects of JNJ-42165279 [6]

AnalyteMatrixDoseFold Increase vs. Placebo/Baseline
Anandamide (AEA)Plasma10-100 mg (single dose)5.5 - 10
Oleoylethanolamide (OEA)Plasma10-100 mg (single dose)4.3 - 5.6
Palmitoylethanolamide (PEA)Plasma10-100 mg (single dose)4.3 - 5.6
Anandamide (AEA)CSF10-75 mg (daily for 7 days)~41 - 77 (vs. predose)
Oleoylethanolamide (OEA)CSF10-75 mg (daily for 7 days)~5.8 - 7.4 (vs. predose)

CSF: Cerebrospinal Fluid.

Experimental Protocol: Phase II Clinical Trial (Adapted from NCT02432703)

This protocol outlines the key elements of the Phase IIa study investigating JNJ-42165279 for SAD.

cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment Phase Screening Screening & Baseline Assessment - Diagnosis of SAD (DSM-5) - LSAS ≥ 70 - Inclusion/Exclusion Criteria Randomization Randomization (1:1) Screening->Randomization JNJ_Arm JNJ-42165279 (25 mg daily, oral) Randomization->JNJ_Arm Placebo_Arm Matching Placebo (daily, oral) Randomization->Placebo_Arm Assessments Efficacy & Safety Assessments - LSAS (Primary Endpoint at Week 12) - CGI-I, HAM-A, HDRS-17 (Secondary) - AE Monitoring - Pharmacokinetic/Pharmacodynamic Sampling JNJ_Arm->Assessments Placebo_Arm->Assessments

Figure 2: Phase II Clinical Trial Workflow

1. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[2]

2. Participant Population:

  • Inclusion Criteria:

    • Primary diagnosis of Social Anxiety Disorder according to DSM-5 criteria.[7]

    • Liebowitz Social Anxiety Scale (LSAS) total score ≥ 70 at screening and baseline.[7]

    • Body Mass Index (BMI) between 18 and 35 kg/m ².[7]

  • Exclusion Criteria:

    • Performance-only SAD.[7]

    • Current or recent history of major depressive disorder (within 6 months of study entry).[8]

    • Failure of more than two adequate pharmacological treatment trials for SAD.[1]

3. Intervention:

  • Investigational Drug: JNJ-42165279 (25 mg, oral, once daily).[2]

  • Control: Matching placebo (oral, once daily).[2]

  • Treatment Duration: 12 weeks.[2]

4. Outcome Measures:

  • Primary Endpoint: Change from baseline in the LSAS total score at the end of the 12-week treatment period.[2]

  • Secondary Endpoints:

    • Proportion of subjects with ≥30% improvement from baseline in the LSAS total score.[2]

    • Clinical Global Impression-Improvement (CGI-I) scale.[2]

    • Hamilton Anxiety Scale (HAM-A).[9]

    • Hamilton Depression Rating Scale (HDRS-17).[9]

  • Pharmacodynamic Measures: Plasma concentrations of AEA, PEA, OEA, and JNJ-42165279.[2]

5. Protocol for Liebowitz Social Anxiety Scale (LSAS) Administration:

  • The LSAS is a 24-item, clinician-administered scale that assesses fear and avoidance in social and performance situations.[7]

  • Each item is rated on two 4-point Likert scales: one for fear (0=None, 1=Mild, 2=Moderate, 3=Severe) and one for avoidance (0=Never, 1=Occasionally, 2=Often, 3=Usually).[7]

  • The total score ranges from 0 to 144, with higher scores indicating greater severity of social anxiety.[1]

  • The scale is typically administered as a semi-structured interview, taking 10-20 minutes to complete.[1]

Preclinical Research Applications

Prior to clinical trials, the anxiolytic potential of FAAH inhibitors like JNJ-42165279 is often evaluated in rodent models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm for mice).[4]

  • Two open arms and two enclosed arms (e.g., 30 x 5 cm for mice).[4]

2. Procedure:

  • Habituate the mice to the testing room for at least 30-60 minutes before the test.[4]

  • Administer JNJ-42165279 or vehicle at a predetermined time before the test.

  • Place the mouse in the center of the maze, facing an open arm.[4]

  • Allow the mouse to explore the maze for a 5-minute session.[5]

  • Record the session using a video camera and tracking software.[2]

3. Data Analysis:

  • Primary Measures:

    • Time spent in the open arms.

    • Number of entries into the open arms.

  • Locomotor Activity Control:

    • Total distance traveled or total arm entries to ensure the effects are not due to sedation or hyperactivity.

Experimental Protocol: Social Interaction Test in Rodents

This test assesses social avoidance, a core feature of SAD. Anxiolytic compounds are expected to increase social interaction time.

1. Apparatus:

  • An open field arena with a small, transparent, perforated enclosure placed on one side.

2. Procedure:

  • Habituation Phase: Place the test mouse in the arena with the empty enclosure for a set duration (e.g., 2.5 minutes) and record its activity.[3]

  • Social Phase: Place a novel, unfamiliar mouse inside the enclosure and return the test mouse to the arena for another session of the same duration.[3]

  • Thoroughly clean the apparatus between trials to eliminate olfactory cues.[3]

3. Data Analysis:

  • Primary Measure: Time spent in the "interaction zone" (a defined area around the enclosure) during the social phase compared to the habituation phase.

  • An increase in time spent in the interaction zone during the social phase is indicative of reduced social avoidance.

Pharmacodynamic Analysis Protocol

Protocol: Measurement of Anandamide (AEA) in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of AEA in plasma, a key biomarker for FAAH inhibition.

1. Sample Collection and Handling:

  • Collect whole blood in EDTA-containing tubes and immediately place on ice.[10]

  • Centrifuge at low temperature (e.g., 3000 x g for 10 minutes at 4°C) within 15 minutes of collection to separate plasma.[10]

  • Store plasma samples at -80°C until analysis.[10]

2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • Add an internal standard (e.g., deuterated AEA) to the plasma.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetone or acetonitrile).[11]

  • Vortex and centrifuge to pellet the precipitated proteins.[11]

  • Perform liquid-liquid extraction on the supernatant using a solvent like toluene or ethyl acetate/hexane.[10][12]

  • Evaporate the organic phase to dryness under a stream of nitrogen.[11]

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[11]

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column for separation.[11]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic or acetic acid is typically used.[11]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for AEA and the internal standard.

4. Data Analysis:

  • Quantify AEA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

References

Troubleshooting & Optimization

Optimizing JNJ-42165279 dihydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility of JNJ-42165279 dihydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-42165279 and what is its mechanism of action?

A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] It functions by covalently binding to the catalytic site of FAAH, leading to its inactivation.[1] This inhibition is slowly reversible, allowing for the regeneration of the enzyme.[2][3][4] The primary role of FAAH is the degradation of fatty acid amides (FAAs), such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][5][6] By inhibiting FAAH, JNJ-42165279 increases the levels of these endocannabinoids, which are involved in various physiological processes including pain, mood regulation, and inflammation.[7]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has varying solubility in different solvents. For in vitro experiments, organic solvents like DMSO and ethanol are commonly used. The solubility is significantly higher in acidic aqueous solutions compared to neutral pH.[8] It is reported to be insoluble in water at neutral pH.[9]

Q3: How should I store this compound and its stock solutions?

A3: The powder form of JNJ-42165279 can be stored at -20°C for up to 3 years.[9] Stock solutions should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[10] It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[10]

Troubleshooting Guide

Issue: The compound is not fully dissolving in my chosen solvent.

  • Solution 1: Check Solvent Quality. For DMSO, it is crucial to use a fresh, anhydrous grade. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[9][10]

  • Solution 2: Gentle Heating and Sonication. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[10] Be cautious with the temperature to avoid degradation of the compound.

  • Solution 3: Adjust pH for Aqueous Solutions. The dihydrochloride salt of JNJ-42165279 has significantly higher solubility in acidic conditions.[8] If you need to prepare an aqueous solution, consider using an acidic buffer.

  • Solution 4: Re-evaluate Solvent Choice. Refer to the solubility data table to ensure you are using an appropriate solvent and concentration. For in vivo oral administration, a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be more suitable than a true solution.[9]

Issue: I am observing precipitation after adding the stock solution to my aqueous culture medium.

  • Solution: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility. To mitigate this, ensure the final concentration of the organic solvent in your culture medium is as low as possible (typically <0.5%) and that the final concentration of JNJ-42165279 does not exceed its aqueous solubility limit at the pH of your medium.

Data Presentation

Table 1: Solubility of JNJ-42165279

SolventConcentrationNotes
In Vitro Solvents
DMSO≥ 100 mg/mL (243.43 mM)[10]Use fresh, anhydrous DMSO.[9][10]
DMSO82 mg/mL (199.61 mM)[9]
DMSO30 mg/mL[11]
Ethanol82 mg/mL[9]
Ethanol30 mg/mL[11]
DMF30 mg/mL[11]
Aqueous Solubility (as bis-HCl salt)
pH 1.15> 100 mg/mL[8]
pH 7.340.067 mg/mL[8]
WaterInsoluble[9]At neutral pH.
Water0.141 mg/mL[12]Predicted value.
In Vivo Formulation
CMC-Na≥ 5 mg/mL[9]Homogeneous suspension for oral administration.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Using a calibrated pipette, add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[10]

Mandatory Visualizations

experimental_workflow Experimental Workflow: Solubilizing this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Obtain this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate choose_solvent Choose Appropriate Solvent (e.g., Anhydrous DMSO) equilibrate->choose_solvent add_solvent Add Solvent to Powder choose_solvent->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aid_dissolution Apply Gentle Heat/Sonication (if needed) dissolve->aid_dissolution Precipitate? aliquot Aliquot Stock Solution dissolve->aliquot Fully Dissolved aid_dissolution->dissolve store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing this compound stock solutions.

faah_signaling_pathway FAAH Signaling Pathway and Inhibition by JNJ-42165279 cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA Anandamide (AEA) CB1_receptor CB1 Receptor AEA->CB1_receptor Binds to Signaling_effects Downstream Signaling (e.g., Pain Modulation) CB1_receptor->Signaling_effects Activates FAAH FAAH Enzyme Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA_intracellular Intracellular AEA AEA_intracellular->FAAH Degraded by JNJ JNJ-42165279 JNJ->FAAH Inhibits

Caption: Inhibition of the FAAH signaling pathway by JNJ-42165279.

References

JNJ-42165279 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JNJ-42165279 in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this compound in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability of JNJ-42165279.

Frequently Asked Questions (FAQs)

  • Q1: What are the known stability issues with JNJ-42165279?

    • A1: JNJ-42165279 has shown some hydrolytic instability in aqueous solutions across a pH range of 2 to 10.[1] It is also sensitive to fluorescent light in its solid form.[1]

  • Q2: How should I store the solid compound and stock solutions?

    • A2: For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

  • Q3: My compound precipitated when I diluted it in an aqueous buffer. What should I do?

    • A3: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic molecules. Consider the following troubleshooting steps:

      • Decrease the final concentration: The concentration of JNJ-42165279 may be too high for its aqueous solubility.

      • Use a co-solvent: Adding a small percentage of an organic solvent like DMSO or ethanol to your final buffer solution can improve solubility.

      • Adjust the pH: The solubility of compounds can be pH-dependent. Experimenting with different pH values may help.[4]

  • Q4: I'm seeing inconsistent results in my cell-based assays. Could this be related to compound instability?

    • A4: Yes, inconsistent results can be a sign of compound degradation in your cell culture medium.[5] It is advisable to assess the stability of JNJ-42165279 in your specific medium and under your experimental conditions (e.g., 37°C, 5% CO2).[4] Preparing fresh solutions for each experiment is the most reliable way to ensure consistent results.[5]

  • Q5: What are the degradation products of JNJ-42165279?

    • A5: The primary products of hydrolysis are 1 and 3-amino-4-chloropyridine.[1]

Data on JNJ-42165279 Stability

While specific kinetic data in various buffers is not extensively published, the following table summarizes the known stability information for JNJ-42165279.

ParameterConditionObservationReference
Storage Stability (Solid) -20°CStable for ≥ 4 years[2]
Storage Stability (DMSO Stock Solution) -80°CStable for up to 2 years[3]
-20°CStable for up to 1 year[3]
Hydrolytic Stability (Aqueous Solution) pH 2-10 at 2°C and 22°CExhibits some instability over 1-4 weeks[1]
Light Stability (Solid) Fluorescent LightSlight degradation observed[1]
UVA LightNo significant degradation[1]
Formulation Stability 0.5% Methocel suspension (refrigerated, protected from light)Stable for >30 days[1]

Experimental Protocols

This section provides a detailed methodology for assessing the stability of JNJ-42165279 in your specific buffer solution.

Protocol: Assessing the Chemical Stability of JNJ-42165279 in an Aqueous Buffer using HPLC

This protocol outlines a general procedure to determine the stability of JNJ-42165279 in a chosen buffer over time.

Materials:

  • JNJ-42165279 solid compound

  • DMSO (or other suitable organic solvent)

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Acetonitrile or methanol (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of JNJ-42165279 (e.g., 10 mM) in 100% DMSO.

  • Prepare the Working Solution: Dilute the stock solution into your chosen aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.

  • Initial Time Point (T=0): Immediately after preparing the working solution, take an aliquot. Quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins if you are using a biological matrix.

  • Sample Preparation for HPLC: Centrifuge the T=0 sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., room temperature, 37°C).

  • Time Points: At your predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots of the incubated working solution and process them in the same way as the T=0 sample (steps 3 and 4).

  • HPLC Analysis: Analyze all samples by HPLC. The stability of JNJ-42165279 is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Signaling Pathway of JNJ-42165279

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][6] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[7][8] By inhibiting FAAH, JNJ-42165279 increases the levels of AEA, which can then modulate cannabinoid receptors (CB1 and CB2), leading to various physiological effects.[1][6]

Caption: Mechanism of action of JNJ-42165279.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like JNJ-42165279 in a buffer solution.

Stability_Workflow Start Start: Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute Stock in Aqueous Buffer to Working Concentration Start->Dilute T0 T=0 Sample: Quench and Prepare for HPLC Analysis Dilute->T0 Incubate Incubate Remaining Solution at Desired Temperature(s) Dilute->Incubate HPLC HPLC Analysis: Measure Peak Area of Parent Compound T0->HPLC Timepoints Take Aliquots at Specific Time Points (T=1, 2, 4, 8, 24h) Incubate->Timepoints Quench Quench and Prepare Time Point Samples for HPLC Analysis Timepoints->Quench Quench->HPLC Analyze Analyze Data: Compare Peak Areas to T=0 HPLC->Analyze End End: Determine Stability Profile Analyze->End

Caption: Workflow for assessing compound stability.

References

Technical Support Center: JNJ-42165279 Efficacy in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-42165279 and what is its mechanism of action?

A1: JNJ-42165279 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] It acts as a covalently binding but slowly reversible inhibitor.[1] By inactivating FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, leading to an increase in the levels of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2]

Q2: What are the reported IC50 values for JNJ-42165279?

A2: The apparent IC50 values for JNJ-42165279 are 70 ± 8 nM for human FAAH and 313 ± 28 nM for rat FAAH, as determined one hour post-incubation with the enzyme.[2]

Q3: Is JNJ-42165279 selective for FAAH?

A3: Yes, JNJ-42165279 is highly selective. At a concentration of 10 µM, it did not produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes, transporters, and ion channels. It also did not inhibit key cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[2]

Q4: How stable is JNJ-42165279 in solution?

A4: JNJ-42165279 exhibits some hydrolytic instability in aqueous solutions at pH 2–10 over a time scale of 1–4 weeks at both 2°C and 22°C.[2] For long-term cell culture experiments, it is advisable to prepare fresh stock solutions and replenish the media containing the inhibitor regularly. The compound also shows slight degradation in solid form under fluorescent light.[2]

Troubleshooting Guide

This guide addresses common issues that may arise when using JNJ-42165279 in cell culture experiments, leading to lower-than-expected efficacy.

Problem 1: No or low inhibition of FAAH activity.
  • Troubleshooting Steps:

    • Verify FAAH Expression: Confirm that your cell line of interest expresses FAAH at the protein level. You can do this by:

      • Western Blot: A reliable method to detect the presence of the FAAH protein.

      • Proteomics Databases: Check resources like the Human Protein Atlas for FAAH expression data in various cell lines.[3]

      • Literature Search: Look for publications that have characterized FAAH expression in your cell line. For example, FAAH expression has been observed in N18TG2 neuroblastoma cells but is absent in CCF-STTG1 astrocytoma cells.[4]

    • Select an Appropriate Cell Line: If your current cell line has low or no FAAH expression, consider using a different cell line known to express FAAH. Alternatively, you can use cells transiently or stably overexpressing FAAH.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of JNJ-42165279 for your specific cell line and experimental conditions. As a covalent inhibitor, its apparent IC50 is dependent on incubation time.[2]

    • Time-Course Experiment: Since JNJ-42165279 is a time-dependent inhibitor, assess FAAH inhibition at different incubation times to ensure you are allowing sufficient time for the covalent modification of the enzyme to occur.

  • Troubleshooting Steps:

    • Proper Storage: Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Fresh Stock Solutions: Prepare fresh stock solutions of JNJ-42165279, especially for long-term experiments, due to its hydrolytic instability.[2]

    • Confirm Activity: If possible, test the activity of your JNJ-42165279 stock in a cell-free FAAH activity assay using recombinant human or rat FAAH.

Problem 2: FAAH activity is inhibited, but no downstream cellular effects are observed.
  • Troubleshooting Steps:

    • Measure AEA Levels: Directly measure the intracellular and/or extracellular concentrations of AEA and other relevant fatty acid amides (OEA, PEA) using a validated method like LC-MS/MS.[5][6] This will confirm that FAAH inhibition is leading to the expected increase in its substrates.

    • Optimize Experimental Conditions: Ensure that your cell culture conditions are conducive to the production of endogenous cannabinoids.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify that your cell line expresses the cannabinoid receptors (CB1 and/or CB2) that are expected to mediate the downstream effects of increased AEA.

    • Assess Receptor Functionality: If receptor expression is confirmed, ensure that the receptors are functional and coupled to their downstream signaling pathways in your cell line.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Although specific data for JNJ-42165279 is limited, you can use general methods to assess the permeability of small molecules in your cell line, such as the Caco-2 permeability assay.[7][8]

    • Consider Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of small molecule inhibitors.[9][10] If you suspect this is an issue, you can co-incubate with a known efflux pump inhibitor to see if it enhances the efficacy of JNJ-42165279.

  • Troubleshooting Steps:

    • Use a Range of Concentrations: High concentrations of any inhibitor can lead to off-target effects. Stick to the lowest effective concentration determined in your dose-response experiments. JNJ-42165279 has been shown to be highly selective at 10 µM.[2]

    • Include Proper Controls: Use appropriate negative and positive controls in your experiments to help differentiate between on-target and off-target effects.

Data Summary

ParameterValueSpeciesReference
IC50 70 ± 8 nMHuman[2]
313 ± 28 nMRat[2]
Selectivity No significant inhibition of 50+ other targets at 10 µM-[2]
Plasma AEA Increase 5.5–10-foldHuman[11]
Plasma OEA/PEA Increase 4.3–5.6-foldHuman[11]
Brain FAAH Occupancy 96–98%Human (at 10, 25, and 50 mg doses)[11]

Experimental Protocols

Protocol 1: Measurement of FAAH Activity in Cell Lysates (Fluorometric Assay)

This protocol is adapted from commercially available FAAH activity assay kits.[12]

  • Cell Lysis:

    • Harvest cells (e.g., 1 x 10^6 cells) and wash with ice-cold PBS.

    • Homogenize or sonicate the cell pellet in 100 µL of ice-cold FAAH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Assay Procedure:

    • Dilute the cell lysate as needed with FAAH Assay Buffer.

    • Add 2-50 µL of the diluted lysate to a 96-well white plate. Adjust the volume to 50 µL with FAAH Assay Buffer.

    • Prepare a reaction mix containing a non-fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA).

    • Add 50 µL of the reaction mix to each well.

    • Immediately measure fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for 10-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence, which is proportional to FAAH activity.

    • Compare the activity in lysates from cells treated with JNJ-42165279 to untreated or vehicle-treated controls.

Protocol 2: Quantification of Anandamide (AEA) by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of AEA from cell culture samples.[5][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To cell lysates or culture supernatant, add a deuterated internal standard (e.g., AEA-d8).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the analytes using a suitable C18 reverse-phase column with a gradient mobile phase.

    • Detect and quantify AEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of AEA.

    • Quantify the amount of AEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane AEA_ext Anandamide (AEA) (Extracellular) AEA_int Anandamide (AEA) (Intracellular) AEA_ext->AEA_int Uptake CB1R CB1 Receptor AEA_int->CB1R Activation FAAH FAAH AEA_int->FAAH Substrate Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP, ↑ MAPK) CB1R->Downstream_Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis JNJ42165279 JNJ-42165279 JNJ42165279->FAAH Inhibition

Caption: Mechanism of action of JNJ-42165279.

Experimental_Workflow Start Start: Cell Culture Experiment Treat_Cells Treat cells with JNJ-42165279 (and controls) Start->Treat_Cells Harvest_Cells Harvest cells and supernatant Treat_Cells->Harvest_Cells Split Harvest_Cells->Split Measure_FAAH Measure FAAH activity in cell lysate Split->Measure_FAAH Measure_AEA Measure anandamide (AEA) levels (LC-MS/MS) Split->Measure_AEA Measure_Phenotype Assess downstream cellular phenotype Split->Measure_Phenotype

References

JNJ-42165279 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when working with the fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving JNJ-42165279.

Issue Potential Cause Recommended Solution
Inconsistent FAAH Inhibition Compound Degradation: JNJ-42165279 has shown some hydrolytic instability and slight degradation under fluorescent light in its solid form[1].- Prepare solutions fresh for each experiment. - Store the solid compound and solutions protected from light and at appropriate temperatures as recommended by the supplier. - For longer-term studies, consider formulating JNJ-42165279 in a stabilizing vehicle, such as a 0.5% Methocel suspension, which has been shown to have a shelf life of over 30 days when refrigerated[1].
Suboptimal Dosing: Trough concentrations of the compound may be insufficient to maintain complete FAAH inhibition, which could lead to suboptimal efficacy[2][3][4].- Optimize the dosing regimen (concentration and frequency) for your specific experimental model (in vitro or in vivo). - In vivo, consider the plasma half-life of 8-14 hours and that it is a slowly reversible inhibitor when designing the dosing schedule[4]. - Measure downstream biomarkers such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) to confirm sustained FAAH inhibition[1][4][5].
High Variability in Biological Response Between-Subject Variability: Clinical studies have shown variability in patient responses to JNJ-42165279 treatment[6]. This may translate to variability in animal models.- Increase the sample size in animal studies to ensure sufficient statistical power to detect treatment effects. - Stratify animals or cell lines based on relevant baseline characteristics if known. - Monitor and control for environmental factors that could influence the endocannabinoid system, such as stress.
Differential FAAH Expression/Activity: Baseline FAAH expression or activity may differ between cell lines or animal strains, leading to varied responses to inhibition.- Characterize baseline FAAH expression and activity in your experimental model before initiating treatment. - Consider using models with known FAAH expression levels.
Unexpected Off-Target Effects Lack of Specificity: Although JNJ-42165279 is highly selective, off-target effects are a potential concern with any pharmacological inhibitor[1][5].- At a concentration of 10 μM, JNJ-42165279 did not show significant inhibition of 50 other receptors, enzymes, transporters, and ion channels, nor did it inhibit key CYP enzymes or hERG[1]. - If off-target effects are suspected, perform counter-screening against relevant targets or use a structurally different FAAH inhibitor as a control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-42165279?

A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH)[5][7]. FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as PEA and OEA[2][8]. By inhibiting FAAH, JNJ-42165279 increases the levels of these FAAs, thereby potentiating their signaling[1][5]. It is described as a covalently binding but slowly reversible inhibitor[7].

Q2: How can I confirm that JNJ-42165279 is active in my experimental system?

A2: The most direct way to confirm the activity of JNJ-42165279 is to measure the levels of FAAH substrates. A significant increase in the concentrations of anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) in plasma, cerebrospinal fluid (CSF), or tissue homogenates following treatment is a reliable indicator of FAAH inhibition[1][4][5][9].

Q3: What are the reported pharmacokinetic properties of JNJ-42165279?

A3: In preclinical studies with rats, an oral dose of 20 mg/kg resulted in a maximum plasma concentration (Cmax) of 4.2 μM after 1 hour, with brain concentrations being somewhat higher at 6.3 μM at the same time point[1]. In humans, the plasma half-life is approximately 8-14 hours[4].

Q4: Have there been any safety concerns reported for JNJ-42165279?

A4: In Phase I studies with healthy volunteers, JNJ-42165279 was generally well-tolerated with few side effects, all of which were of mild intensity[6]. A slight and transient increase in liver transaminases was noted at the highest doses in a few cases[6]. Phase II studies in patients with social anxiety disorder and autism spectrum disorder also demonstrated an acceptable safety profile[2][10].

Experimental Protocols

Measurement of Fatty Acid Amides (FAAs) in Plasma

This protocol provides a general workflow for quantifying changes in AEA, PEA, and OEA levels following JNJ-42165279 administration, based on methodologies implied in clinical studies[2][4][8].

G cluster_0 Sample Collection & Processing cluster_1 Lipid Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis start Collect whole blood in EDTA tubes centrifuge Centrifuge at 1,500 x g for 15 min at 4°C start->centrifuge separate Separate plasma and store at -80°C centrifuge->separate add_is Add internal standards (deuterated analogs) separate->add_is extract Extract lipids using a suitable organic solvent (e.g., methanol/chloroform) add_is->extract dry Dry the organic phase under nitrogen extract->dry reconstitute Reconstitute in mobile phase dry->reconstitute inject Inject sample onto LC-MS/MS system reconstitute->inject separate_lc Separate analytes using a C18 column inject->separate_lc detect_ms Detect and quantify using mass spectrometry separate_lc->detect_ms quantify Quantify FAA levels relative to internal standards detect_ms->quantify compare Compare FAA levels between treatment and control groups quantify->compare

Caption: Workflow for FAA Measurement.

Signaling Pathway

Simplified FAAH-Endocannabinoid Signaling Pathway

This diagram illustrates the central role of FAAH in the degradation of anandamide (AEA) and how its inhibition by JNJ-42165279 leads to increased AEA levels and subsequent cannabinoid receptor activation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis CB1_R CB1/CB2 Receptors Cellular_Response Cellular Response (e.g., Anxiolysis) CB1_R->Cellular_Response Downstream Signaling FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation Products AEA->CB1_R Binding & Activation AEA->FAAH Hydrolysis JNJ JNJ-42165279 JNJ->FAAH Inhibition

References

Technical Support Center: JNJ-42165279 Dosage and FAAH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimal design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-42165279 and how does it work?

A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] It acts as a substrate for FAAH and inhibits its activity through covalent binding to the catalytic site.[1] This inhibition is slowly reversible, allowing for the regeneration of FAAH activity over time.[1] By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides (FAAs), such as anandamide (AEA), leading to their increased levels in both the central nervous system and peripheral tissues.[1][2] This potentiation of endocannabinoid signaling is being investigated for its therapeutic potential in various conditions.

Q2: What is the in vitro potency of JNJ-42165279?

A2: JNJ-42165279 has a reported IC50 of approximately 70 nM for human FAAH.[2]

Q3: What doses of JNJ-42165279 have been used in human studies?

A3: In clinical trials, single doses of JNJ-42165279 ranging from 10 mg to 100 mg have been evaluated.[3] Doses of 10 mg and higher have been shown to result in near-complete occupancy of brain FAAH.[3] A dose of 25 mg administered daily has been used in a phase 2 study for social anxiety disorder.[4]

Q4: How can I monitor the effectiveness of JNJ-42165279 in my experiments?

A4: The effectiveness of JNJ-42165279 can be monitored through several methods:

  • Direct measurement of FAAH activity: This can be done in vitro using cell lysates or tissue homogenates, or ex vivo using peripheral blood leukocytes.[3][5]

  • Quantification of fatty acid amide levels: An increase in the concentration of FAAH substrates, such as anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA), in plasma, cerebrospinal fluid (CSF), or tissue homogenates indicates successful FAAH inhibition.[2][3]

  • PET imaging: In a clinical research setting, positron emission tomography (PET) can be used to measure the occupancy of FAAH in the brain.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected FAAH inhibition in vitro.

  • Question: Why am I seeing variable or weak inhibition of FAAH activity in my in vitro assay?

  • Answer: Several factors could contribute to this issue:

    • Inhibitor Dilution and Stability: Ensure that JNJ-42165279 is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Prepare fresh dilutions for each experiment as prolonged storage in aqueous solutions can lead to degradation.

    • Enzyme Activity: Confirm that your FAAH enzyme preparation (e.g., cell lysate, tissue homogenate, or recombinant enzyme) is active. Include a positive control with a known FAAH inhibitor.

    • Assay Conditions: Optimize assay parameters such as incubation time, temperature, and substrate concentration. Since JNJ-42165279 is a time-dependent inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to observe maximal potency.

    • Plate Type: When using fluorescence-based assays, use black, opaque-bottom plates to minimize background fluorescence and well-to-well crosstalk.

Issue 2: High variability in in vivo study results.

  • Question: My in vivo experiments with JNJ-42165279 are showing high variability between animals. What could be the cause?

  • Answer: In vivo studies can be influenced by several factors:

    • Drug Administration: Ensure accurate and consistent dosing. For oral administration, gavage is more precise than administration in drinking water or food. Confirm the stability of JNJ-42165279 in the chosen vehicle. A formulation in 10% DMSO in water has been used for oral gavage in mice.

    • Pharmacokinetics: The absorption and metabolism of JNJ-42165279 can vary between animals. Consider measuring plasma levels of the compound to correlate exposure with the observed pharmacodynamic effects.

    • Biological Variability: Factors such as age, sex, and stress levels of the animals can influence the endocannabinoid system. Standardize these variables as much as possible.

    • Sample Collection and Processing: Standardize the timing and method of tissue/blood collection. The levels of endocannabinoids can change rapidly post-mortem, so rapid tissue harvesting and processing are crucial.

Issue 3: Difficulty in detecting changes in anandamide levels after JNJ-42165279 administration.

  • Question: I'm not observing a significant increase in anandamide levels after treating my animals with JNJ-42165279. What should I check?

  • Answer: This could be due to several reasons:

    • Insufficient Dose or Timing: The dose of JNJ-42165279 may be too low to achieve adequate FAAH inhibition, or the timing of sample collection may not coincide with the peak increase in anandamide levels. Conduct a dose-response and time-course study to optimize these parameters.

    • Sample Handling: Anandamide and other fatty acid amides are susceptible to degradation. Ensure that samples are collected and processed quickly on ice and stored at -80°C. Use appropriate extraction methods to prevent enzymatic and non-enzymatic degradation.

    • Analytical Sensitivity: The analytical method used to quantify anandamide (e.g., LC-MS/MS) must be sensitive enough to detect the expected changes. Ensure your method is validated and has a sufficiently low limit of quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for JNJ-42165279 to aid in experimental design and data interpretation.

Table 1: In Vitro and In Vivo Potency of JNJ-42165279

ParameterSpeciesValueReference
IC50 Human70 nM[2]
Rat313 nM[2]
ED90 (Neuropathic Pain Model) Rat22 mg/kg (oral)[2]

Table 2: Pharmacodynamic Effects of JNJ-42165279 in Humans (Single Dose)

DoseBrain FAAH Occupancy (at Cmax)Plasma Anandamide (AEA) Fold Increase (Peak)Reference
2.5 mg >50% (at trough)Not reported[3]
5 mg AppreciableNot reported[3]
10 mg 96-98%≥10-fold[3]
25 mg 96-98%5.5 - 10-fold[3]
50 mg 96-98%5.5 - 10-fold[3]
100 mg Not reported5.5 - 10-fold[3]

Table 3: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, oral)

ParameterValueReference
Cmax (Plasma) 4.2 µM[2]
Tmax (Plasma) 1 hour[2]
Plasma Concentration at 8h ~130 nM[2]
Cmax (Brain) 6.3 µM[2]
Tmax (Brain) 1 hour[2]
Brain Concentration at 8h 167 nM[2]

Experimental Protocols

Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a method for measuring FAAH activity in cell lysates or tissue homogenates using a fluorometric substrate.

Materials:

  • 96-well black, opaque-bottom microplate

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • JNJ-42165279

  • Positive control FAAH inhibitor (e.g., URB597)

  • Cell lysates or tissue homogenates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in ice-cold FAAH Assay Buffer.

    • Centrifuge to remove cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of JNJ-42165279 and the positive control inhibitor in FAAH Assay Buffer.

    • In the 96-well plate, add the following to triplicate wells:

      • Blank: FAAH Assay Buffer only.

      • Vehicle Control: Sample + vehicle (e.g., DMSO).

      • Inhibitor Wells: Sample + diluted JNJ-42165279.

      • Positive Control: Sample + positive control inhibitor.

    • The final volume in each well should be equal.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percent inhibition for each concentration of JNJ-42165279 relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Administration and Monitoring of FAAH Inhibition in Rodents

This protocol provides a general guideline for the oral administration of JNJ-42165279 to rodents and subsequent monitoring of FAAH inhibition.

Materials:

  • JNJ-42165279

  • Vehicle (e.g., 10% DMSO in water)

  • Oral gavage needles

  • Tools for blood and tissue collection

  • LC-MS/MS system for FAA analysis

Procedure:

  • Dose Preparation and Administration:

    • Prepare a homogenous suspension of JNJ-42165279 in the chosen vehicle.

    • Administer the desired dose to the animals via oral gavage. A dose range of 1-30 mg/kg can be considered for initial studies in mice. For rats, an ED90 of 22 mg/kg has been reported in a neuropathic pain model.[2]

  • Sample Collection:

    • At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • For tissue analysis, euthanize the animals and rapidly dissect the brain or other tissues of interest. Immediately freeze the tissues on dry ice or in liquid nitrogen.

    • Store all samples at -80°C until analysis.

  • Monitoring FAAH Inhibition:

    • Peripheral FAAH Activity: Isolate peripheral blood leukocytes from the blood samples and measure FAAH activity using the in vitro assay described in Protocol 1.

    • Central and Peripheral FAA Levels: Extract lipids from brain tissue homogenates or plasma. Quantify the levels of anandamide (AEA), OEA, and PEA using a validated LC-MS/MS method. A detailed protocol for the quantification of these analytes in rodent brain tissue has been published.[6]

  • Dose Optimization:

    • Based on the results of the initial dose-response and time-course studies, select the optimal dose and time points for subsequent efficacy studies. The goal is to achieve a dose that provides significant and sustained FAAH inhibition, as evidenced by a marked increase in FAA levels.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA_ext Anandamide (AEA) (Extracellular) AEA_int Anandamide (AEA) (Intracellular) AEA_ext->AEA_int Passive Diffusion FAAH FAAH (Fatty Acid Amide Hydrolase) AEA_int->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products JNJ JNJ-42165279 JNJ->FAAH Inhibition

Caption: FAAH signaling pathway and the inhibitory action of JNJ-42165279.

In_Vitro_FAAH_Assay_Workflow Start Start: Prepare Reagents SamplePrep Prepare Sample (Cell Lysate/Tissue Homogenate) Start->SamplePrep InhibitorPrep Prepare JNJ-42165279 Dilutions Start->InhibitorPrep Plating Plate Sample and Inhibitor in 96-well Plate SamplePrep->Plating InhibitorPrep->Plating Preincubation Pre-incubate at 37°C Plating->Preincubation AddSubstrate Add Fluorometric FAAH Substrate Preincubation->AddSubstrate Measure Measure Fluorescence (Kinetic or Endpoint) AddSubstrate->Measure Analysis Data Analysis: Calculate % Inhibition and IC50 Measure->Analysis End End Analysis->End

Caption: Experimental workflow for an in vitro FAAH inhibition assay.

Troubleshooting_Logic Problem Inconsistent/Low FAAH Inhibition CheckInhibitor Check JNJ-42165279 Solubility & Stability Problem->CheckInhibitor CheckEnzyme Verify FAAH Enzyme Activity Problem->CheckEnzyme CheckAssay Optimize Assay Conditions Problem->CheckAssay SolutionInhibitor Prepare Fresh Dilutions, Check Solvent Effects CheckInhibitor->SolutionInhibitor SolutionEnzyme Use Positive Control, Prepare Fresh Lysates CheckEnzyme->SolutionEnzyme SolutionAssay Adjust Incubation Time, Temperature, Substrate Conc. CheckAssay->SolutionAssay

Caption: Logical troubleshooting guide for in vitro FAAH inhibition experiments.

References

Validation & Comparative

A Comparative Analysis of JNJ-42165279 and Other FAAH Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors presents a compelling area of study for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a detailed comparison of JNJ-42165279 against other notable FAAH inhibitors, including PF-04457845, BIA 10-2474, V-158866, and URB597, with a focus on their biochemical properties, selectivity, and clinical findings.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of anandamide are increased, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This mechanism is being explored for its potential therapeutic benefits in treating pain, anxiety, and other central nervous system disorders, potentially avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the key quantitative data for JNJ-42165279 and other selected FAAH inhibitors. This data is crucial for understanding their potency and mechanism of action.

InhibitorTargetIC50 (Human FAAH)Mechanism of InhibitionKey Clinical Findings
JNJ-42165279 FAAH70 nM[1]Covalently binding but slowly reversible[2]Phase II trials for social anxiety disorder and major depressive disorder have been conducted. Showed some anxiolytic effect in social anxiety disorder, but primary endpoint was not met[3][4]. No major safety concerns reported[5].
PF-04457845 FAAH7.2 nM[6]Covalent, irreversible[7]Phase II trial for osteoarthritis pain was stopped for futility as it failed to show efficacy over placebo[4]. Well-tolerated with no cannabinoid-type adverse events[4]. Also investigated for cannabis use disorder[8].
BIA 10-2474 FAAH~1.1-1.7 µM (rat)[9]Irreversible[9]Phase I trial was terminated due to severe adverse neurological events, including one fatality[2][9]. Showed poor selectivity, inhibiting other serine hydrolases[10].
V-158866 FAAHPotent inhibition demonstrated in Phase I[11]Reversible[12]Phase I study showed it was well-tolerated with dose-dependent increases in plasma endocannabinoids[5][12]. A Phase II proof-of-concept study for neuropathic pain failed to meet its primary endpoint[13].
URB597 FAAH4.6 nM[6]Irreversible[14]Primarily used in preclinical research. Demonstrates anxiolytic-like, antidepressant-like, and analgesic effects in animal models[14].

Experimental Protocols

Understanding the methodologies used to characterize these inhibitors is essential for interpreting the data. Below are detailed descriptions of key experimental protocols.

Determination of IC50 Values using a Fluorometric Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a FAAH inhibitor is through a fluorometric activity assay.

Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, into a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. In the presence of an inhibitor, this rate is reduced.

Generalized Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), a solution of recombinant human FAAH enzyme, the FAAH substrate, and the inhibitor at various concentrations.

  • Assay Setup: In a 96-well microplate, add the FAAH enzyme and the inhibitor at different concentrations. Include control wells with enzyme and solvent (for 100% activity) and wells with buffer and solvent (for background fluorescence).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Measurements can be taken kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by fitting the data to a dose-response curve.[3][15][16]

Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a large family of enzymes, such as serine hydrolases, in a complex biological sample.

Principle: This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes. In a competitive experiment, a cell or tissue lysate is pre-incubated with the inhibitor of interest. Subsequently, a broad-spectrum ABP with a reporter tag (e.g., a fluorophore or biotin) is added. If the inhibitor binds to a particular enzyme, it will block the binding of the ABP. The extent of inhibition can be visualized and quantified by methods such as gel electrophoresis and fluorescence scanning or by mass spectrometry.[17][18]

Generalized Protocol:

  • Proteome Preparation: Prepare cell or tissue lysates that contain the active enzymes of interest.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the FAAH inhibitor or a vehicle control for a specific duration.

  • Probe Labeling: Add a broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate-based probe) to the inhibitor-treated proteome and incubate to allow for labeling of the remaining active enzymes.

  • Analysis by Gel Electrophoresis: Separate the proteins by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled enzymes. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein.

  • Analysis by Mass Spectrometry: For a more comprehensive and quantitative analysis, a biotinylated ABP can be used. After labeling, the probe-bound proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the inhibited enzymes.[17][18]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the FAAH signaling pathway, a typical experimental workflow for inhibitor characterization, and a comparison of the key attributes of the discussed FAAH inhibitors.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Release Neurotransmitter Release NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Activation Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Retrograde Signaling Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites CB1_Receptor->Neurotransmitter Release Inhibits

FAAH Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo & Clinical Evaluation Compound Synthesis Compound Synthesis IC50 Determination\n(Fluorometric Assay) IC50 Determination (Fluorometric Assay) Compound Synthesis->IC50 Determination\n(Fluorometric Assay) Potency Assessment Potency Assessment IC50 Determination\n(Fluorometric Assay)->Potency Assessment Selectivity Profiling\n(Competitive ABPP) Selectivity Profiling (Competitive ABPP) Potency Assessment->Selectivity Profiling\n(Competitive ABPP) Lead Candidate Lead Candidate Selectivity Profiling\n(Competitive ABPP)->Lead Candidate Preclinical Models\n(Animal Studies) Preclinical Models (Animal Studies) Lead Candidate->Preclinical Models\n(Animal Studies) Pharmacokinetics\n& Pharmacodynamics Pharmacokinetics & Pharmacodynamics Preclinical Models\n(Animal Studies)->Pharmacokinetics\n& Pharmacodynamics Phase I Clinical Trial\n(Safety & Tolerability) Phase I Clinical Trial (Safety & Tolerability) Pharmacokinetics\n& Pharmacodynamics->Phase I Clinical Trial\n(Safety & Tolerability) Phase II Clinical Trial\n(Efficacy) Phase II Clinical Trial (Efficacy) Phase I Clinical Trial\n(Safety & Tolerability)->Phase II Clinical Trial\n(Efficacy)

Inhibitor Characterization Workflow

Inhibitor_Comparison cluster_attributes Key Attributes JNJ-42165279 JNJ-42165279 Potency High Potency JNJ-42165279->Potency Selectivity High Selectivity JNJ-42165279->Selectivity Clinical_Safety Favorable Clinical Safety JNJ-42165279->Clinical_Safety PF-04457845 PF-04457845 PF-04457845->Potency PF-04457845->Selectivity PF-04457845->Clinical_Safety BIA 10-2474 BIA 10-2474 BIA 10-2474->Potency Lower BIA 10-2474->Selectivity Poor BIA 10-2474->Clinical_Safety Severe Adverse Events V-158866 V-158866 V-158866->Potency V-158866->Clinical_Safety URB597 URB597 URB597->Potency Preclinical_Tool Primarily Preclinical Tool URB597->Preclinical_Tool Clinical_Efficacy Demonstrated Clinical Efficacy

FAAH Inhibitor Attribute Comparison

Conclusion

The development of FAAH inhibitors holds significant promise, but the field has also faced notable challenges. JNJ-42165279 stands out as a potent and selective inhibitor with a favorable safety profile in clinical trials, although its efficacy in social anxiety disorder was not conclusively demonstrated in the primary endpoint. In contrast, PF-04457845, despite its high potency and selectivity, failed to show efficacy in osteoarthritis pain. The case of BIA 10-2474 serves as a critical cautionary tale, highlighting the paramount importance of thorough selectivity profiling to avoid off-target effects that can lead to severe toxicity. V-158866 showed initial promise but did not meet its primary endpoint in a Phase II pain study. URB597 remains a valuable tool for preclinical research, helping to elucidate the role of the endocannabinoid system.

For researchers, a comprehensive understanding of the potency, selectivity, and clinical history of these compounds is crucial for designing future studies and developing the next generation of FAAH inhibitors with improved therapeutic profiles.

References

A Head-to-Head Comparison of Two Prominent FAAH Inhibitors: JNJ-42165279 and PF-04457845

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Fatty Acid Amide Hydrolase (FAAH) inhibitors JNJ-42165279 and PF-04457845. This document synthesizes preclinical data to evaluate their performance and provides detailed experimental methodologies to support further investigation.

Both JNJ-42165279, developed by Janssen Pharmaceutica, and PF-04457845, from Pfizer, are potent inhibitors of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By blocking FAAH, these compounds elevate the levels of endogenous cannabinoids, a therapeutic strategy being explored for a range of conditions including anxiety disorders, major depressive disorder, and pain.[1][3][4] While both molecules act on the same target, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of inhibition.

Quantitative Data Summary

The following tables provide a structured overview of the reported in vitro and in vivo data for JNJ-42165279 and PF-04457845, facilitating a direct comparison of their key performance metrics.

Table 1: In Vitro Potency against FAAH

CompoundTargetSpeciesAssay TypeIC50k_inact/K_i (M⁻¹s⁻¹)Reference(s)
JNJ-42165279 FAAHHumanRecombinant enzyme70 nMNot Reported[5][6]
FAAHRatRecombinant enzyme313 nMNot Reported[5][6]
PF-04457845 FAAHHumanRecombinant enzyme7.2 nM40,300[7][8][9]
FAAHRatNot Specified7.4 nMNot Reported[10]

Table 2: In Vivo Efficacy in Preclinical Pain Models

CompoundAnimal ModelSpeciesEndpointMinimum/Effective DoseReference(s)
JNJ-42165279 Spinal Nerve Ligation (SNL)RatReversal of tactile allodyniaED90 of 22 mg/kg (p.o.)[11][12]
PF-04457845 Complete Freund's Adjuvant (CFA)RatReduction of mechanical allodynia0.1 mg/kg (p.o.)[3][7]

Mechanism of Action and Selectivity

Both compounds are covalent inhibitors of FAAH.[2][13] PF-04457845 is described as a covalent, irreversible inhibitor that carbamylates the catalytic serine nucleophile (Ser241) of FAAH.[7][8] JNJ-42165279 also acts as a covalent inactivator of the FAAH enzyme; however, it is characterized as a slowly reversible inhibitor.[1][14]

In terms of selectivity, both compounds have been profiled for off-target activities. PF-04457845 is reported to be exquisitely selective for FAAH when tested against other serine hydrolases using competitive activity-based protein profiling (ABPP).[7][15] JNJ-42165279 was found to be highly selective against a panel of 50 receptors, enzymes, transporters, and ion channels at a concentration of 10 μM.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FAAH Inhibition and Endocannabinoid Signaling Anandamide Anandamide (AEA) & Other FAAs FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_CB2->Signaling Inhibitor JNJ-42165279 or PF-04457845 Inhibitor->FAAH Inhibition

Caption: FAAH inhibition elevates endocannabinoid levels.

In Vitro FAAH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant_FAAH Recombinant FAAH Enzyme Incubation Incubate FAAH with Inhibitor Recombinant_FAAH->Incubation Inhibitor_Dilutions Serial Dilutions of JNJ-42165279 or PF-04457845 Inhibitor_Dilutions->Incubation Substrate FAAH Substrate (e.g., Anandamide) Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Incubation->Add_Substrate Measure_Product Measure Product Formation (e.g., Fluorescence, LC-MS/MS) Add_Substrate->Measure_Product IC50_Calculation Calculate IC50 Value Measure_Product->IC50_Calculation

Caption: Workflow for determining in vitro FAAH inhibition.

In Vivo Inflammatory Pain Model Workflow Animal_Acclimation Animal Acclimation (e.g., Rats) Induce_Inflammation Induce Inflammation (e.g., CFA Injection) Animal_Acclimation->Induce_Inflammation Baseline_Measurement Baseline Nociceptive Measurement Induce_Inflammation->Baseline_Measurement Drug_Administration Administer Inhibitor (p.o.) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Analyze Paw Withdrawal Threshold/Latency Post_Treatment_Measurement->Data_Analysis

Caption: Workflow for in vivo pain model experiments.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency (IC50) of JNJ-42165279 and PF-04457845 against FAAH.

Methodology: A common method involves a fluorometric assay using a synthetic substrate.

  • Enzyme and Substrate Preparation: Recombinant human or rat FAAH enzyme is used. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Inhibitor Preparation: JNJ-42165279 and PF-04457845 are serially diluted to a range of concentrations.

  • Assay Procedure: The FAAH enzyme is pre-incubated with the inhibitor for a specified time (e.g., 60 minutes) to allow for covalent modification. The enzymatic reaction is initiated by the addition of the substrate.

  • Data Acquisition: The fluorescence of the product (7-amino-4-methylcoumarin, AMC) is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Alternatively, a glutamate dehydrogenase-coupled assay can be used, where the production of ammonia from the hydrolysis of a primary fatty acid amide substrate is coupled to the conversion of NADH to NAD+, which is monitored spectrophotometrically at 340 nm.[7]

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of the FAAH inhibitors against other serine hydrolases in a complex proteome.

Methodology:

  • Proteome Preparation: Proteomes from relevant tissues or cells (e.g., brain, liver) are prepared.

  • Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (JNJ-42165279 or PF-04457845).

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine probe (FP-rhodamine), is added to the proteome. This probe covalently labels the active site of serine hydrolases.

  • Analysis: The labeled proteins are separated by SDS-PAGE, and the in-gel fluorescence is visualized. The intensity of the band corresponding to FAAH and other serine hydrolases is quantified.

  • Selectivity Determination: A selective inhibitor will only reduce the labeling of the FAAH band, while a non-selective inhibitor will reduce the labeling of multiple bands.

In Vivo Models of Pain

Objective: To evaluate the efficacy of the FAAH inhibitors in reducing pain-like behaviors in animal models.

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: [7]

  • Induction: A subcutaneous injection of CFA into the plantar surface of a rat's hind paw induces a localized and persistent inflammation.
  • Drug Administration: JNJ-42165279 or PF-04457845 is administered orally (p.o.) at various doses.
  • Behavioral Testing: Mechanical allodynia (increased sensitivity to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.
  • Endpoint: A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: [12]

  • Induction: The L5 and L6 spinal nerves of a rat are tightly ligated, which leads to the development of neuropathic pain symptoms.
  • Drug Administration: The test compound is administered, typically orally.
  • Behavioral Testing: Tactile allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.
  • Endpoint: An increase in the paw withdrawal threshold in the ligated paw indicates a reduction in neuropathic pain.

Conclusion

Both JNJ-42165279 and PF-04457845 are potent and selective FAAH inhibitors with demonstrated preclinical efficacy. PF-04457845 exhibits higher in vitro potency with a lower IC50 value. Both compounds have shown efficacy in rodent models of pain, albeit in different models and at different dose ranges. The distinction between the irreversible nature of PF-04457845 and the slowly reversible inhibition of JNJ-42165279 may have implications for their pharmacokinetic and pharmacodynamic profiles and dosing regimens in clinical settings. This comparative guide provides a foundation for researchers to understand the key characteristics of these two important research compounds and to design further experiments to explore their therapeutic potential.

References

Validating JNJ-42165279 Efficacy: A Comparative Analysis with Genetic and Pharmacological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279, with genetic models and an alternative FAAH inhibitor, PF-04457845. The data presented herein is intended to offer an objective evaluation of JNJ-42165279's efficacy, supported by experimental data from preclinical and clinical studies.

Executive Summary

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), thereby potentiating their signaling and exerting analgesic and anxiolytic effects.[2][3] This guide will delve into the preclinical efficacy of JNJ-42165279 in a neuropathic pain model, compare its conceptual validation with FAAH knockout genetic models, and contrast its performance with the alternative FAAH inhibitor, PF-04457845. Clinical trial outcomes for both compounds in relevant indications will also be presented.

Signaling Pathway of FAAH Inhibition

The primary mechanism of action for JNJ-42165279 and other FAAH inhibitors is the prevention of the breakdown of fatty acid amides (FAAs), most notably anandamide. This leads to an accumulation of AEA in the synaptic cleft, enhancing the activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced signaling is believed to underlie the therapeutic effects of FAAH inhibitors.

FAAH_Inhibition_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 Activation Metabolites Inactive Metabolites FAAH->Metabolites JNJ JNJ-42165279 JNJ->FAAH Inhibition Neuronal_Activity Modulation of Neuronal Activity CB1->Neuronal_Activity Analgesia Analgesia & Anxiolysis Neuronal_Activity->Analgesia

Caption: Mechanism of Action of JNJ-42165279.

Preclinical Efficacy: JNJ-42165279 in a Neuropathic Pain Model

JNJ-42165279 has demonstrated significant efficacy in the spinal nerve ligation (SNL) model of neuropathic pain in rats. This model mimics the tactile allodynia (pain from non-painful stimuli) experienced by patients with neuropathic pain.

Experimental Data Summary:

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (%MPE)Onset of ActionDuration of Action
Vehicle-Baseline--
JNJ-421652793~20%30 min> 4 hours
JNJ-4216527910~50%30 min> 6 hours
JNJ-4216527930~80%30 min> 8 hours
JNJ-4216527960>90%30 min> 8 hours

%MPE = Maximum Possible Effect Data adapted from Keith et al., 2015.[4]

Genetic Model Validation: FAAH Knockout Mice

The efficacy of targeting FAAH is supported by studies using FAAH knockout (FAAH-/-) mice. These mice, which genetically lack the FAAH enzyme, exhibit a phenotype consistent with the therapeutic goals of FAAH inhibitors.

Behavioral Phenotype of FAAH Knockout Mice:

Behavioral TestPhenotype Observed in FAAH-/- MiceInterpretation
Pain Models
Hot Plate TestIncreased latency to paw lick/jumpReduced sensitivity to thermal pain[5]
Formalin TestReduced licking/flinching behaviorReduced inflammatory pain response[5]
Anxiety Models
Elevated Plus MazeIncreased time spent in open armsReduced anxiety-like behavior[6]
Light-Dark BoxIncreased time spent in the light compartmentReduced anxiety-like behavior

Quantitative Data from FAAH Knockout Mice Studies:

Behavioral TestWild-Type (WT) Mice (Mean ± SEM)FAAH-/- Mice (Mean ± SEM)
Hot Plate Latency (sec) 10.2 ± 0.814.5 ± 1.2
Elevated Plus Maze (% Time in Open Arms) 25 ± 345 ± 4

*p < 0.05 compared to Wild-Type mice. Data are illustrative and compiled from representative studies.[5][6]

Comparative Analysis: JNJ-42165279 vs. PF-04457845

PF-04457845 is another well-characterized, potent, and irreversible inhibitor of FAAH. Comparing the preclinical and clinical data of these two compounds provides valuable insights into the therapeutic potential and challenges of FAAH inhibition.

Preclinical Efficacy in Pain Models

JNJ-42165279 in Spinal Nerve Ligation (SNL) Model (Neuropathic Pain):

Dose (mg/kg, p.o.)Reversal of Tactile Allodynia (%MPE)
3~20%
10~50%
30~80%

Data adapted from Keith et al., 2015.[4]

PF-04457845 in Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain):

Dose (mg/kg, p.o.)Reversal of Mechanical Hyperalgesia (% Reversal)
0.1Significant reversal
1Maximal reversal
10Maximal reversal

Data adapted from Ahn et al., 2011.[7]

Clinical Trial Outcomes

Both JNJ-42165279 and PF-04457845 have been evaluated in Phase 2 clinical trials for different indications.

JNJ-42165279 in Social Anxiety Disorder (NCT02432703): [1][8][9][10]

Outcome MeasureJNJ-42165279 (25 mg/day)Placebop-value
Change from Baseline in LSAS Total Score -29.4 (± 27.47)-22.4 (± 23.57)Not Significant
≥30% Improvement in LSAS Total Score 42.4%23.6%0.04
CGI-I "Much" or "Very Much" Improved 44.1%23.6%0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression of Improvement.[1][8][9][10]

PF-04457845 in Osteoarthritis Pain (NCT00981357): [11][12]

Outcome MeasurePF-04457845 (4 mg/day)PlaceboNaproxen (500 mg b.i.d.)
Change from Baseline in WOMAC Pain Score 0.04--1.13

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index. The trial was stopped for futility as PF-04457845 was not differentiated from placebo.[11][12]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This protocol describes the induction of neuropathic pain through the ligation of spinal nerves, a widely used model to study tactile allodynia.

SNL_Workflow Start Anesthetize Rat Incision Midline Dorsal Incision Start->Incision Exposure Expose L5/L6 Spinal Nerves Incision->Exposure Ligation Tightly Ligate L5/L6 Nerves Exposure->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Testing Assess Tactile Allodynia (von Frey Filaments) Recovery->Testing End Data Analysis Testing->End

Caption: Workflow for the Spinal Nerve Ligation (SNL) model.

Methodology:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Wound Closure: The muscle and skin layers are sutured.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.

  • Behavioral Testing: Tactile allodynia is assessed at various time points post-surgery using von Frey filaments to measure the paw withdrawal threshold.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol details the induction of localized inflammation and hyperalgesia by injecting CFA into the paw of a rodent.

CFA_Workflow Start Select Rodent Injection Inject CFA into Hind Paw Start->Injection Inflammation Development of Inflammation and Hyperalgesia Injection->Inflammation Treatment Administer Test Compound (e.g., PF-04457845) Inflammation->Treatment Testing Assess Mechanical Hyperalgesia (Paw Pressure or von Frey) Treatment->Testing End Data Analysis Testing->End

Caption: Workflow for the Complete Freund's Adjuvant (CFA) model.

Methodology:

  • Induction of Inflammation: A small volume of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw.

  • Development of Pain: This induces a localized inflammatory response, leading to edema, erythema, and hyperalgesia (increased sensitivity to pain).

  • Drug Administration: The test compound (e.g., PF-04457845) or vehicle is administered orally or via another appropriate route.

  • Behavioral Assessment: Mechanical hyperalgesia is measured at specified time points after drug administration using an analgesiometer to determine the paw withdrawal threshold to a mechanical stimulus.

Conclusion

The preclinical data for JNJ-42165279 in the SNL model of neuropathic pain are promising, demonstrating a dose-dependent analgesic effect.[4] The phenotype of FAAH knockout mice, exhibiting reduced pain and anxiety-like behaviors, provides strong genetic validation for FAAH as a therapeutic target.[5][6] When compared to the alternative FAAH inhibitor PF-04457845, both compounds show robust efficacy in preclinical pain models. However, the clinical translation of these findings has been mixed. While JNJ-42165279 showed some positive signals in a Phase 2 trial for social anxiety disorder, PF-04457845 failed to demonstrate efficacy for osteoarthritis pain.[1][8][9][10][11][12] These divergent clinical outcomes underscore the complexities of translating preclinical efficacy to human patient populations and highlight the importance of continued research to understand the nuances of FAAH inhibition for different therapeutic indications.

References

Cross-Validation of JNJ-42165279 Effects: A Comparative Guide to FAAH Inhibition in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fatty acid amide hydrolase (FAAH) inhibitor JNJ-42165279 and its alternatives. While comprehensive in vitro data on JNJ-42165279's effects across various cell lines remains limited in publicly accessible literature, this document summarizes its known characteristics and juxtaposes them with the well-documented cellular effects of other prominent FAAH inhibitors. This guide is intended to serve as a resource for researchers designing cross-validation studies and for drug development professionals evaluating the therapeutic potential of FAAH inhibition.

Introduction to JNJ-42165279

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] Developed by Janssen Pharmaceutica, it is under investigation for the treatment of anxiety disorders and major depressive disorder.[3][4] Its mechanism of action involves a covalent, yet slowly reversible, binding to the catalytic site of the FAAH enzyme.[2][5] This inhibition leads to an increase in the levels of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), in both the central nervous system and the periphery.[6][7]

Comparative Analysis of FAAH Inhibitors

To contextualize the potential cellular effects of JNJ-42165279, this section details the in vitro activities of two other well-characterized FAAH inhibitors: URB597 and PF-04457845. These compounds serve as valuable benchmarks for understanding the broader cellular consequences of FAAH inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency and observed in vitro effects of JNJ-42165279 and its alternatives.

InhibitorTargetMechanism of ActionIC50Cell Types Studied (In Vitro)Observed In Vitro Effects
JNJ-42165279 FAAHCovalent, slowly reversiblehFAAH: 70 nMrFAAH: 313 nM[8][9]Human and rat liver microsomes and hepatocytes[10]Metabolic profiling[10]
URB597 FAAHIrreversiblehFAAH: 4.6 nM[8]BV2 microglia, breast cancer cell lines, lung cancer cell lines (A549)Anti-inflammatory effects, induction of apoptosis, reduction of cell invasion[11][12][13]
PF-04457845 FAAHCovalent, irreversiblehFAAH: 7.2 nMrFAAH: 7.4 nM[14]Human cancer cell linesPotent and selective FAAH inhibition[15]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway affected by FAAH inhibitors and the general experimental workflows for their characterization.

FAAH_Signaling_Pathway FAAH Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AEA_ext Anandamide (AEA) (extracellular) CB1_R CB1 Receptor AEA_ext->CB1_R activates AEA_int Anandamide (AEA) (intracellular) AEA_ext->AEA_int transport FAAH FAAH Enzyme AEA_int->FAAH substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine hydrolyzes to JNJ_42165279 JNJ-42165279 JNJ_42165279->FAAH inhibits

FAAH Signaling Pathway Diagram

Experimental_Workflow In Vitro Characterization of FAAH Inhibitors cluster_potency Potency & Selectivity cluster_cellular_effects Cellular Effects FAAH_Inhibition_Assay FAAH Inhibition Assay (IC50 determination) ABPP Activity-Based Protein Profiling (Selectivity) Cell_Culture Cell Culture (e.g., Microglia, Cancer Cells) Treatment Treatment with FAAH Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA) Treatment->Cytokine_Assay Invasion_Assay Cell Invasion Assay (e.g., Boyden Chamber) Treatment->Invasion_Assay

Experimental Workflow for FAAH Inhibitors

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FAAH inhibitors. These protocols can be adapted for the cross-validation of JNJ-42165279's effects in various cell types.

In Vitro FAAH Inhibition Assay

This assay is fundamental for determining the potency of a compound in inhibiting the enzymatic activity of FAAH.

  • Enzyme Source: Recombinant human or rat FAAH is commonly utilized.

  • Substrate: A fluorescently labeled substrate that mimics anandamide is employed.

  • Procedure:

    • The enzyme, substrate, and varying concentrations of the test inhibitor (e.g., JNJ-42165279) are incubated together in a suitable buffer.

    • The enzymatic reaction results in the production of a fluorescent product.

    • The fluorescence intensity is measured over time using a fluorometer.

  • Data Analysis: The rate of the reaction is calculated, and the fluorescence intensity is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[1]

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes within a complex biological sample.

  • Proteome Source: A cell lysate or tissue homogenate serves as the source of the proteome.

  • Probe: A fluorescently or biotin-tagged activity-based probe that covalently binds to the active site of serine hydrolases is used.

  • Procedure:

    • The proteome is pre-incubated with the test inhibitor to allow for binding to its target(s).

    • The broad-spectrum probe is then added to the mixture. The probe will only label enzymes that are not blocked by the inhibitor.

    • Labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. Alternatively, for a more in-depth analysis, biotinylated probes can be used for affinity purification followed by mass spectrometry to identify the labeled proteins.

  • Data Analysis: A decrease in the labeling of a specific enzyme in the presence of the inhibitor indicates that the inhibitor targets that enzyme.[15][16]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cells of interest (e.g., cancer cell lines, microglia) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the FAAH inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Procedure:

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Cell Culture and Treatment: Cells are cultured and treated with the FAAH inhibitor as described for the cell viability assay.

  • Procedure:

    • Both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI) or 7-AAD are added to the cells and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

JNJ-42165279 is a promising selective FAAH inhibitor with a well-defined mechanism of action. While its specific effects on a wide range of cell types are not yet extensively documented in the public domain, the known in vitro effects of other FAAH inhibitors like URB597 and PF-04457845 provide a strong foundation for predicting its potential cellular activities. The experimental protocols detailed in this guide offer a robust framework for conducting the necessary cross-validation studies to further elucidate the therapeutic potential of JNJ-42165279. Future research should focus on generating comprehensive in vitro data for JNJ-42165279 in various cell lines, including neuronal, glial, immune, and cancer cells, to build a more complete understanding of its pharmacological profile.

References

A Comparative Guide to JNJ-42165279: An Orally Bioavailable FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to JNJ-42165279, a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), with data from other relevant studies and alternative FAAH inhibitors. The information is intended to facilitate an objective evaluation of its performance and support further research and development.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of JNJ-42165279 and other notable FAAH inhibitors.

Table 1: Preclinical Profile of JNJ-42165279
ParameterValueSpeciesNotes
FAAH Inhibition (IC50) 70 nMHumanCovalently binding but slowly reversible inhibitor.[1]
Selectivity Highly selective against a panel of 50 other enzymes, ion channels, transporters, and receptors at 10 µM.Not SpecifiedDid not produce >50% inhibition of binding to any of the off-targets.
Pharmacokinetics (Rats) Oral Dose: 20 mg/kg Cmax (Plasma): 4.2 µM at 1h Cmax (Brain): 6.3 µM at 1hRatConcentrations in the brain were initially higher than in plasma.[2]
Pharmacodynamics (Rats) Elevated brain concentrations of anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).RatDemonstrates target engagement in the central nervous system.[2][3]
Efficacy in Neuropathic Pain Model (SNL) ED90: 22 mg/kgRatDose-dependently decreased tactile allodynia.[2]
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of JNJ-42165279 in Healthy Volunteers
ParameterDoseResultStudy Population
Plasma AEA Increase 10-100 mg (single dose)5.5–10-fold increase in mean peak concentrations compared to placebo.[4]Healthy Volunteers
Leukocyte FAAH Activity 10-100 mg (10 days, once daily)Mean trough FAAH activity of 0.58–10.5% relative to pre-dose values.[4]Healthy Volunteers
Brain FAAH Occupancy (PET) 10 mg (single dose)>80% at trough.[4]Healthy Volunteers
Brain FAAH Occupancy (PET) ≥10 mg (single dose)Saturation of brain FAAH occupancy.[4][5]Healthy Volunteers
Table 3: Clinical Efficacy of JNJ-42165279 in Social Anxiety Disorder (SAD)
EndpointJNJ-42165279 (25 mg/day)Placebop-value
Change in LSAS Total Score from Baseline (Primary) -29.4 (SD 27.47)-22.4 (SD 23.57)Not Significant[6][7]
≥30% Improvement in LSAS Total Score 42.4% of subjects23.6% of subjects0.04[6][7]
CGI-I Score of "Much" or "Very Much Improved" 44.1% of subjects23.6% of subjects0.02[6][7]
Table 4: Clinical Efficacy of JNJ-42165279 in Autism Spectrum Disorder (ASD)
EndpointJNJ-42165279 (25 mg, twice-daily) vs. Placebop-value
Change in ABI-CD Score (Primary) No statistically significant reduction0.284[8][9]
Change in ABI-SC Score (Primary) No statistically significant reduction0.290[8][9]
Change in ABI-RB Score (Primary) No statistically significant reduction0.231[8][9]
Change in RBS-R Score (Secondary) Directionally favored JNJ-421652790.006[9]
Change in CASI-Anx Score (Secondary) Directionally favored JNJ-421652790.048[9]
Table 5: Comparison of Select FAAH Inhibitors in Clinical Development
CompoundDeveloperTherapeutic Area(s) InvestigatedKey Clinical Findings
JNJ-42165279 JanssenSocial Anxiety Disorder, Autism Spectrum Disorder, Mood DisordersShowed some anxiolytic effects in SAD, but primary endpoints were not always met.[6][8][9] Generally well-tolerated.[6]
PF-04457845 PfizerOsteoarthritis Pain, Cannabis WithdrawalDid not demonstrate efficacy for osteoarthritis pain.[6] Showed potential in reducing cannabis withdrawal symptoms. Safety profile was indistinguishable from placebo in one study.[6]
SSR-411298 SanofiMajor Depressive DisorderNo clinical efficacy demonstrated in elderly patients with major depressive disorders.[6] Adverse event rate was similar to placebo.[6]
BIA 10-2474 BialNot specifiedPhase I trial was halted due to serious adverse events, including one death.[6]
URB597 VariousPreclinical studies for anxiety, depression, and painHas been extensively studied preclinically but has not advanced to later-stage clinical trials for these indications.

II. Experimental Protocols

This section details the methodologies for key experiments cited in the studies of JNJ-42165279.

Preclinical Evaluation

In Vitro FAAH Inhibition Assay: The inhibitory activity of JNJ-42165279 against human FAAH was determined using a fluorescent-based assay. Recombinant human FAAH was incubated with the test compound at various concentrations. The hydrolysis of a fluorogenic substrate was monitored over time to determine the rate of enzyme activity. The IC50 value was calculated from the concentration-response curve.

In Vivo Pharmacokinetic Studies in Rats: Male Sprague-Dawley rats were administered JNJ-42165279 orally at a dose of 20 mg/kg.[2] Blood samples were collected at various time points post-dosing. Brain tissue was also collected from a separate cohort of animals at the same time points. Plasma and brain homogenates were processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of JNJ-42165279.[2]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats: Neuropathic pain was induced in rats by tightly ligating the L5 and L6 spinal nerves. After a post-operative recovery period, tactile allodynia was assessed using von Frey filaments. JNJ-42165279 was administered orally at various doses, and the paw withdrawal threshold was measured at different time points to determine the anti-allodynic effect. The percentage of the maximum possible effect (%MPE) was calculated.[2]

Clinical Evaluation

Phase I Multiple-Ascending Dose and PET Study in Healthy Volunteers: This study assessed the safety, pharmacokinetics, and pharmacodynamics of JNJ-42165279 in healthy male and female volunteers.[4] Multiple ascending doses were administered once daily for 10 days.[4] Blood and cerebrospinal fluid (CSF) samples were collected to measure JNJ-42165279 and fatty acid amide (FAA) concentrations.[4] Leukocyte FAAH activity was also assessed.[4] A separate cohort underwent positron emission tomography (PET) imaging with the FAAH tracer [11C]MK3168 to determine brain FAAH occupancy after single and multiple doses of JNJ-42165279.[4][5]

Phase II Study in Social Anxiety Disorder (SAD): This was a multicenter, double-blind, placebo-controlled proof-of-concept study.[6][10] 149 subjects with a primary diagnosis of SAD were randomized to receive either 25 mg of JNJ-42165279 or placebo once daily for 12 weeks.[6] The primary efficacy endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[6] Secondary endpoints included the percentage of subjects with a ≥30% improvement in LSAS total score and the Clinical Global Impression-Improvement (CGI-I) score.[6]

Phase II Study in Autism Spectrum Disorder (ASD): This was a randomized, double-blind, placebo-controlled, multicenter study in adolescents and adults (aged 13-35 years) with ASD.[8][9] Participants were randomized to receive either 25 mg of JNJ-42165279 or placebo twice daily for 12 weeks.[9] The primary endpoints were the change in the Autism Behavior Inventory (ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive Behavior (ABI-RB) scores from baseline to day 85.[8][9] Secondary outcomes included the Social Responsiveness Scale 2 (SRS) and the Repetitive Behavior Scale-Revised (RBS-R).[9]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of JNJ-42165279 and the workflows of the key clinical studies.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoid Precursors Endocannabinoid Precursors Anandamide (AEA) Anandamide (AEA) Endocannabinoid Precursors->Anandamide (AEA) On-demand synthesis CB1 Receptor CB1 Receptor Anandamide (AEA)->CB1 Receptor Retrograde Signaling FAAH FAAH Anandamide (AEA)->FAAH Uptake Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Degradation JNJ-42165279 JNJ-42165279 JNJ-42165279->FAAH Inhibition

Caption: Mechanism of action of JNJ-42165279.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Double-Blind Treatment Phase cluster_followup Follow-up Phase Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria Assessment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization JNJ-42165279 Arm JNJ-42165279 Arm Randomization->JNJ-42165279 Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Efficacy Assessments Efficacy Assessments JNJ-42165279 Arm->Efficacy Assessments Safety Monitoring Safety Monitoring JNJ-42165279 Arm->Safety Monitoring Placebo Arm->Efficacy Assessments Placebo Arm->Safety Monitoring End-of-Treatment Assessments End-of-Treatment Assessments Efficacy Assessments->End-of-Treatment Assessments Safety Monitoring->End-of-Treatment Assessments Final Safety Follow-up Final Safety Follow-up End-of-Treatment Assessments->Final Safety Follow-up

Caption: Generalized workflow for the Phase II clinical trials of JNJ-42165279.

References

A Head-to-Head Comparison of FAAH Inhibitors: JNJ-42165279 and URB597

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: JNJ-42165279 and URB597. By objectively presenting their performance based on available experimental data, this document aims to inform research and development decisions in the field of endocannabinoid system modulation.

Introduction

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA and other FAAs, potentiating their signaling and offering therapeutic potential for a range of conditions, including anxiety disorders, depression, and pain.[1][2] JNJ-42165279, developed by Janssen Pharmaceutica, and URB597 are two well-characterized FAAH inhibitors that have been extensively studied preclinically, with JNJ-42165279 also advancing to clinical trials.[3] This guide will compare these two compounds based on their mechanism of action, potency, in vivo efficacy, and pharmacokinetic properties.

Mechanism of Action

Both JNJ-42165279 and URB597 act as inhibitors of the FAAH enzyme.[3][4] This inhibition leads to an accumulation of anandamide and other fatty acid amides in both the central nervous system and the periphery.[4][5]

JNJ-42165279 is described as a potent, selective, and covalently binding but slowly reversible inhibitor of FAAH.[3][5][6] In contrast, URB597 is characterized as a potent, selective, and irreversible inhibitor of FAAH.[4] While both effectively block FAAH activity, the nature of their binding to the enzyme differs, which may have implications for their duration of action and potential for off-target effects. Some studies suggest that URB597 may also have FAAH-independent and CB1-receptor-independent effects.[7]

Below is a diagram illustrating the general signaling pathway affected by FAAH inhibition.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron (Degradation) Anandamide (AEA) Anandamide (AEA) AEA in Synapse Anandamide (AEA) Anandamide (AEA)->AEA in Synapse Retrograde Signaling CB1 Receptor CB1 Receptor AEA AEA AEA->CB1 Receptor Binds to NAPE-PLD NAPE-PLD NArPE NArPE NAPE-PLD->NArPE Synthesizes NArPE->Anandamide (AEA) -> FAAH Enzyme FAAH Enzyme AEA in Synapse->FAAH Enzyme Uptake & Degradation Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH Enzyme->Arachidonic Acid + Ethanolamine Hydrolyzes to JNJ-42165279 / URB597 JNJ-42165279 / URB597 JNJ-42165279 / URB597->FAAH Enzyme Inhibits cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Assessment cluster_3 Data Analysis Animal Model Selection Animal Model Selection Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Drug Administration Administer JNJ-42165279 or URB597 Baseline Behavioral Testing->Drug Administration Vehicle Control Vehicle Control Baseline Behavioral Testing->Vehicle Control Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Vehicle Control->Post-treatment Behavioral Testing Tissue Collection Tissue Collection Post-treatment Behavioral Testing->Tissue Collection Statistical Analysis Statistical Analysis Post-treatment Behavioral Testing->Statistical Analysis Biochemical Analysis Measure Endocannabinoid Levels (e.g., LC-MS/MS) Tissue Collection->Biochemical Analysis Biochemical Analysis->Statistical Analysis

References

Assessing the Therapeutic Index of JNJ-42165279 Relative to Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of fatty acid amide hydrolase (FAAH) has been a focal point in the development of novel therapeutics for a range of neurological and psychiatric disorders. By preventing the breakdown of endogenous fatty acid amides like anandamide, FAAH inhibitors aim to enhance endocannabinoid signaling, offering potential therapeutic benefits without the psychotropic effects associated with direct cannabinoid receptor agonists. JNJ-42165279, a potent and selective FAAH inhibitor developed by Janssen Pharmaceutica, has undergone clinical investigation for conditions such as social anxiety disorder, major depressive disorder, and autism spectrum disorder.[1][2][3] This guide provides a comparative analysis of JNJ-42165279 against other notable FAAH inhibitors, focusing on their therapeutic index, mechanism of action, and supporting experimental data to aid researchers in the field.

Mechanism of Action: A Spectrum of FAAH Inhibition

The primary mechanism of action for this class of drugs is the inhibition of the FAAH enzyme. However, the nature of this inhibition varies significantly among different compounds, impacting their pharmacokinetic and pharmacodynamic profiles.

JNJ-42165279 is characterized as a potent, selective, and orally bioavailable FAAH inhibitor that acts through a slowly reversible covalent modification of the enzyme's catalytic serine residue.[4] This mechanism allows for sustained inhibition of FAAH activity, leading to elevated levels of anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[4]

In contrast, its competitors exhibit a range of inhibitory profiles:

  • PF-04457845 (Pfizer) is an irreversible covalent inhibitor that carbamylates the catalytic serine of FAAH.[1][2][5] This irreversible action leads to a long duration of effect.

  • V158866 (Vernalis) was developed as a reversible FAAH inhibitor.[3][6]

  • BIA 10-2474 (Bial) was intended to be a reversible inhibitor; however, subsequent analysis revealed it to be an irreversible inhibitor with significant off-target activity, leading to tragic consequences in a Phase I clinical trial.[7][8]

  • URB597 is another well-studied FAAH inhibitor, primarily in preclinical models, that functions as a potent inhibitor of the enzyme.[9][10][11]

cluster_FAAH_Inhibition Mechanism of FAAH Inhibition JNJ-42165279 JNJ-42165279 Slowly Reversible Covalent Inhibition Slowly Reversible Covalent Inhibition JNJ-42165279->Slowly Reversible Covalent Inhibition PF-04457845 PF-04457845 Irreversible Covalent Inhibition Irreversible Covalent Inhibition PF-04457845->Irreversible Covalent Inhibition V158866 V158866 Reversible Inhibition Reversible Inhibition V158866->Reversible Inhibition BIA 10-2474 BIA 10-2474 Irreversible Inhibition (with off-target effects) Irreversible Inhibition (with off-target effects) BIA 10-2474->Irreversible Inhibition (with off-target effects) URB597 URB597 FAAH Inhibition FAAH Inhibition URB597->FAAH Inhibition

Figure 1. Mechanisms of FAAH inhibition for JNJ-42165279 and its competitors.

Comparative Efficacy and Safety Profile

A direct comparison of the therapeutic index, traditionally defined as the ratio of the toxic dose to the therapeutic dose, is challenging for investigational drugs as this data is often not publicly available. However, an assessment of the therapeutic window can be inferred from the safety and efficacy data gathered in clinical trials.

DrugIndication(s) StudiedEfficacy SummarySafety and Tolerability
JNJ-42165279 Social Anxiety Disorder, Major Depressive Disorder, Autism Spectrum DisorderShowed some anxiolytic effects in social anxiety disorder but did not meet the primary endpoint.[2] Did not meet primary endpoints in a Phase 2 study for autism spectrum disorder.[3]Generally well-tolerated with no major safety concerns identified in Phase I and II trials.[2][3][12]
PF-04457845 Osteoarthritis Pain, Cannabis WithdrawalFailed to demonstrate efficacy for pain in osteoarthritis compared to placebo.[13][14] Showed a reduction in cannabis withdrawal symptoms.[15][16]Well-tolerated in clinical trials with no evidence of cannabinoid-type adverse events.[13][17]
V158866 Neuropathic PainFailed to meet the primary endpoint for pain reduction in a Phase II trial for neuropathic pain following spinal cord injury.[18][19][20]Demonstrated encouraging safety and tolerability in Phase I studies.[14][21]
BIA 10-2474 Pain, AnxietyPhase I trial was terminated prematurely.Led to one fatality and severe neurological adverse events in several participants at a 50 mg multiple ascending dose, likely due to off-target effects.[7][22][23]
URB597 (Preclinical) Pain, Anxiety, DepressionHas shown analgesic and anxiolytic-like effects in various animal models.[9][10][24]Preclinical studies suggest a good safety profile without the motor and psychotropic side effects of direct cannabinoid agonists.[24]

Signaling Pathway and Experimental Workflow

The inhibition of FAAH by these compounds leads to an increase in the endogenous cannabinoid anandamide (AEA). AEA then acts on cannabinoid receptors (CB1 and CB2) to modulate downstream signaling pathways involved in pain, anxiety, and inflammation.

cluster_Signaling_Pathway FAAH Inhibition Signaling Pathway JNJ-42165279 JNJ-42165279 FAAH FAAH JNJ-42165279->FAAH Inhibits Anandamide (AEA) Anandamide (AEA) FAAH->Anandamide (AEA) Degrades CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates Therapeutic Effects Therapeutic Effects CB1/CB2 Receptors->Therapeutic Effects Leads to

Figure 2. Simplified signaling pathway of FAAH inhibition.

A typical preclinical experimental workflow to assess the efficacy of a novel FAAH inhibitor involves both in vitro and in vivo studies.

cluster_Experimental_Workflow Preclinical Efficacy Workflow FAAH_Assay In Vitro FAAH Inhibition Assay ABPP Activity-Based Protein Profiling (Selectivity) FAAH_Assay->ABPP Pain_Model In Vivo Pain Model (e.g., CFA-induced) ABPP->Pain_Model Behavioral_Tests Behavioral Assessments Pain_Model->Behavioral_Tests PK_PD Pharmacokinetic/Pharmacodynamic Analysis Behavioral_Tests->PK_PD Efficacy_Data Efficacy Data Generation PK_PD->Efficacy_Data

Figure 3. A representative preclinical experimental workflow for evaluating FAAH inhibitors.

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of compounds in inhibiting FAAH activity.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. The product of the reaction is a fluorescent molecule, and the rate of its formation is proportional to FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

  • Test compounds (e.g., JNJ-42165279) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed amount of FAAH enzyme to each well of the microplate.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.[7][25]

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia

This model is used to evaluate the analgesic efficacy of FAAH inhibitors in a rodent model of persistent inflammatory pain.

Principle: Unilateral intraplantar injection of CFA in the hind paw of a rat or mouse induces a localized and long-lasting inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Test compound (e.g., JNJ-42165279) formulated for oral or intraperitoneal administration

  • Vehicle control

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Acclimate animals to the testing environment and equipment.

  • Record baseline measurements of thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.

  • At a predetermined time after CFA injection (e.g., 24 hours), administer the test compound or vehicle to the animals.

  • At various time points after drug administration, re-assess thermal withdrawal latency and mechanical withdrawal threshold in both paws.

  • The analgesic effect is determined by the reversal of CFA-induced hyperalgesia and allodynia in the ipsilateral paw compared to the vehicle-treated group.[1][3][26]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an enzyme inhibitor across a broad range of related enzymes in a native biological system.

Principle: A reactive probe that covalently binds to the active site of a class of enzymes is used to label the active enzymes in a complex proteome. The selectivity of an inhibitor is determined by its ability to compete with the probe for binding to the target enzyme and other potential off-target enzymes.

Materials:

  • Cell lysates or tissue homogenates

  • Broad-spectrum activity-based probe for serine hydrolases (e.g., fluorophosphonate-rhodamine)

  • Test inhibitor (e.g., JNJ-42165279)

  • SDS-PAGE gels and imaging system

Procedure:

  • Pre-incubate the proteome with varying concentrations of the test inhibitor.

  • Add the activity-based probe to the proteome and allow it to react with the active enzymes.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence scanner.

  • Inhibition of labeling of a specific protein band by the test inhibitor indicates that the inhibitor binds to that enzyme. The potency of inhibition can be quantified by measuring the decrease in fluorescence intensity.[13][18][27]

Conclusion

JNJ-42165279 presents a distinct profile among FAAH inhibitors due to its slowly reversible covalent mechanism of action. While it has demonstrated a favorable safety profile in clinical trials, its efficacy in the indications studied thus far has been limited. In comparison, the irreversible inhibitor PF-04457845 also showed a good safety profile but lacked efficacy in osteoarthritis pain, though it showed promise for cannabis withdrawal. The tragic outcome of the BIA 10-2474 trial underscores the critical importance of thorough preclinical off-target profiling and cautious dose-escalation strategies in clinical development. The reversible inhibitor V158866 was well-tolerated but also failed to show efficacy in neuropathic pain. The preclinical data for URB597 are promising, but it has not progressed to the same clinical development stage as the others.

For researchers and drug development professionals, the collective data on these FAAH inhibitors highlight the challenge of translating preclinical efficacy in animal models to clinical success in humans. The therapeutic window for this class of drugs appears to be more limited by efficacy than by safety, with the notable and cautionary exception of BIA 10-2474. Future development in this area will require a deeper understanding of the complexities of the endocannabinoid system and the specific patient populations that may benefit from FAAH inhibition.

References

Comparative Efficacy of JNJ-42165279 and Alternative Therapies in Preclinical Models of SSRI-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of JNJ-42165279, a novel fatty acid amide hydrolase (FAAH) inhibitor, against alternative therapeutic agents in established rodent models of treatment-resistant depression. While direct preclinical evidence for JNJ-42165279 in SSRI-resistant models is emerging, this guide synthesizes available data on its mechanism of action and the broader class of FAAH inhibitors, alongside data for ketamine and AMPA receptor modulators, to offer a valuable resource for researchers in the field of antidepressant drug discovery.

Executive Summary

Selective Serotonin Reuptake Inhibitors (SSRIs) are the first-line treatment for major depressive disorder, but a significant portion of patients do not respond adequately, leading to treatment-resistant depression (TRD). This has spurred the development of novel therapeutics with distinct mechanisms of action. JNJ-42165279, by inhibiting FAAH, enhances endocannabinoid signaling, a pathway implicated in mood regulation. This guide compares its potential efficacy with ketamine, an NMDA receptor antagonist, and AMPA receptor positive allosteric modulators (AMPAR PAMs), both of which have demonstrated rapid antidepressant effects in preclinical models relevant to TRD.

Compound Mechanisms and Signaling Pathways

JNJ-42165279: FAAH Inhibition

JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279 increases the synaptic levels of AEA, which then enhances the activation of cannabinoid receptor type 1 (CB1). This modulation of the endocannabinoid system is thought to produce antidepressant and anxiolytic effects.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_synthesis Anandamide (AEA) Synthesis CB1_receptor CB1 Receptor AEA_synthesis->CB1_receptor AEA release & binding FAAH_enzyme FAAH Enzyme Effect Antidepressant/Anxiolytic Effects CB1_receptor->Effect AEA_degradation AEA Degradation FAAH_enzyme->AEA_degradation catalyzes JNJ JNJ-42165279 JNJ->FAAH_enzyme inhibits Ketamine_Pathway cluster_neuron Neuron Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R antagonizes Glutamate_surge ↑ Glutamate Release NMDA_R->Glutamate_surge disinhibits AMPA_R AMPA Receptor Glutamate_surge->AMPA_R activates BDNF_mTOR ↑ BDNF & mTOR Signaling AMPA_R->BDNF_mTOR Synaptogenesis ↑ Synaptogenesis BDNF_mTOR->Synaptogenesis AMPAR_PAM_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Downstream Downstream Signaling (e.g., BDNF) AMPA_R->Downstream activates AMPAR_PAM AMPAR PAM AMPAR_PAM->AMPA_R positively modulates Effect Antidepressant Effects Downstream->Effect CUMS_Workflow start Acclimation (1-2 weeks) stress Chronic Unpredictable Stress (3-8 weeks) - Mild, varied stressors applied daily (e.g., wet bedding, cage tilt, social stress) start->stress treatment Drug Administration (Concurrent with or following stress) stress->treatment behavioral Behavioral Testing - Sucrose Preference Test (Anhedonia) - Forced Swim Test (Behavioral Despair) - Tail Suspension Test (Behavioral Despair) treatment->behavioral biochemical Biochemical/Molecular Analysis (e.g., Corticosterone levels, BDNF expression) behavioral->biochemical FSL_Workflow start Animal Procurement (FSL and FRL control rats) acclimation Acclimation to Housing (1-2 weeks) start->acclimation treatment Chronic Drug Administration (e.g., 14-28 days) acclimation->treatment behavioral Behavioral Testing - Forced Swim Test (immobility) - Open Field Test (locomotor activity) treatment->behavioral neurochemical Neurochemical Analysis (e.g., receptor binding, neurotransmitter levels) behavioral->neurochemical

References

Safety Operating Guide

Safe Disposal of JNJ-42165279 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of JNJ-42165279 dihydrochloride, a compound intended for research use. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

Health and Safety Overview

This compound should be handled with care, assuming it possesses hazards similar to other novel chemical entities until thoroughly characterized. Based on data from analogous dihydrochloride compounds, the following potential hazards should be considered:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Disposal Protocol

The disposal of this compound and its associated waste must adhere to local, state, and federal regulations. The following is a step-by-step guide for its proper disposal as a hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, lined solid waste container.

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled liquid waste containers.

    • Do not mix with incompatible waste streams.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentration.

    • All other constituents in the container, including solvents and their approximate percentages.

    • The date the waste was first added to the container.

    • The responsible researcher's name and contact information.

Step 3: Storage of Waste

Waste containers must be stored safely pending pickup by Environmental Health and Safety (EHS) or a licensed waste management contractor.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Scheduling Waste Pickup

  • Once a waste container is full or you are finished with the process, schedule a pickup with your institution's EHS department.

  • Do not allow waste to accumulate for extended periods.

Experimental Workflow for Disposal

References

Essential Safety and Handling Guidance for JNJ-42165279 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling JNJ-42165279 dihydrochloride, a potent fatty acid amide hydrolase (FAAH) inhibitor.[1][2][3][4][5] Due to its potential pharmacological activity and the general hazards associated with potent chemical compounds, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory to ensure personnel safety and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety data for similar hydrochloride and dihydrochloride salts indicate risks of harm if swallowed, skin and eye irritation, and potential respiratory irritation.[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various stages of handling this compound.

Task StageRequired Personal Protective Equipment (PPE)
Unpacking and Initial Handling Nitrile or neoprene gloves (double-gloving recommended), disposable gown or lab coat, safety glasses with side shields or chemical splash goggles, and an N95 respirator or higher.[8][9]
Weighing and Aliquoting (in a ventilated enclosure) Double nitrile gloves, disposable gown, safety goggles, and a face shield. A powered air-purifying respirator (PAPR) may be necessary for handling larger quantities or for extended periods.[10][11]
Solution Preparation and Use Double nitrile gloves, disposable gown, and safety goggles. All work should be conducted within a certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, shoe covers, safety goggles, and a full-face respirator with appropriate cartridges.[8]
Waste Disposal Nitrile gloves, disposable gown, and safety glasses.
Operational Plan and Handling Procedures

Engineering Controls:

  • All manipulations of solid this compound, including weighing and stock solution preparation, must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.[10]

  • For highly potent compounds, consider the use of flexible containment glove bags for dispensing operations to further reduce exposure risk.[10]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound.

  • Weighing: Use a dedicated, calibrated analytical balance within a ventilated enclosure. Handle with care to avoid generating dust.

  • Solubilization: this compound is soluble in DMSO and ethanol.[2][3] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Storage: Store the solid compound at -20°C for long-term stability.[2] Solutions should be stored as recommended by experimental protocols, typically in tightly sealed containers at low temperatures.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste in accordance with federal, state, and local regulations.[12][13]

Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weigh boats, pipette tips, and gloves, should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[12][14]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, labeled, and sealed hazardous liquid waste container.

  • Sharps Waste: Needles and syringes used for handling solutions must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[12]

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Drug Waste" and the specific chemical name.[12][13]

  • Store hazardous waste in a secure, designated area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal company.[12]

Disposal Method:

  • Engage a certified hazardous waste disposal vendor for the final disposal of all waste containing this compound.[13] Common disposal methods for such compounds include incineration or secure landfilling for materials that cannot be incinerated.[13] Maintain records of all hazardous waste generated and disposed of.[15][16]

Visualized Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling cluster_disposal Waste Management prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Designated Handling Area prep_ppe->prep_area weigh 3. Weigh Compound prep_area->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decon 6. Decontaminate Surfaces and Equipment experiment->decon remove_ppe 7. Doff PPE Correctly decon->remove_ppe segregate 8. Segregate Hazardous Waste (Solid, Liquid, Sharps) remove_ppe->segregate label_store 9. Label and Store Waste Securely segregate->label_store dispose 10. Arrange for Professional Disposal label_store->dispose

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.